5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(4-methylsulfanylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESWRPZAGPHDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584609 | |
| Record name | 5-[4-(Methylsulfanyl)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-97-2 | |
| Record name | 5-[4-(Methylsulfanyl)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid
CAS Number: 870703-97-2
This technical guide provides a comprehensive overview of 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and valuable applications in materials science.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents and functional organic materials. The incorporation of a carboxylic acid moiety at the 2-position and a substituted phenyl ring at the 5-position, as seen in this compound, gives rise to a molecule with a unique electronic and structural profile, making it a compound of considerable interest for further investigation and application. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1]
Synthesis and Mechanism: A Palladium-Catalyzed Approach
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it a preferred method in modern organic synthesis.[2]
The logical pathway for the synthesis involves the coupling of two key building blocks: a halogenated thiophene-2-carboxylic acid derivative and a substituted phenylboronic acid. A representative synthetic scheme is outlined below:
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid is a bi-aryl heterocyclic compound featuring a central thiophene-2-carboxylic acid moiety linked to a 4-(methylthio)phenyl group. Thiophene-containing molecules are of significant interest in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their utility stems from the thiophene ring's ability to act as a bioisostere for a phenyl group, while also offering unique electronic properties and metabolic profiles. The presence of the carboxylic acid and methylthio functionalities further suggests potential for diverse biological interactions and applications in drug design.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundation for its application in research and drug development. We will delve into its structural and physicochemical characteristics, outline detailed experimental protocols for their determination, and discuss the compound's synthesis and potential biological relevance.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development, as these characteristics profoundly influence its pharmacokinetic and pharmacodynamic behavior.
Core Molecular Attributes
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀O₂S₂ | [5] |
| Molecular Weight | 250.34 g/mol | [5] |
| CAS Number | 870703-97-2 | [5] |
| Appearance | Solid | [5] |
| Melting Point | 220-224 °C (literature) | [5] |
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Software/Method |
| pKa (acidic) | 3.5 - 4.5 | Based on similar aromatic carboxylic acids |
| LogP | ~3.8 | ACD/Labs Percepta |
| Aqueous Solubility | Low | Inferred from LogP and melting point |
Causality Behind Predicted Properties:
-
The pKa is predicted to be in the acidic range, typical for a carboxylic acid attached to an aromatic system. The electron-donating nature of the thiophene ring and the methylthio group may slightly increase the pKa compared to benzoic acid.
-
The relatively high LogP value suggests that the molecule is lipophilic, which could favor membrane permeability but may also lead to lower aqueous solubility.
-
The high melting point, in conjunction with a high LogP, generally correlates with low aqueous solubility due to strong intermolecular forces in the solid state and unfavorable partitioning into water.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings, a singlet for the methylthio group, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbon of the methylthio group, and the aromatic carbons of the thiophene and phenyl rings.
Infrared (IR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
C-S stretching vibrations from the thiophene and methylthio groups.[6]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the carboxylic acid group, the methyl group from the methylthio moiety, and cleavage of the bond between the two aromatic rings.
Synthesis and Purification
This compound can be synthesized via a palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[1]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
-
Esterification of 5-bromothiophene-2-carboxylic acid:
-
Dissolve 5-bromothiophene-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction, extract the ester with an organic solvent, and purify.
-
-
Suzuki Cross-Coupling:
-
To a solution of methyl 5-bromothiophene-2-carboxylate and 4-(methylthio)phenylboronic acid in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).[1]
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Hydrolysis of the Ester:
-
Dissolve the purified methyl ester in a mixture of methanol and aqueous sodium hydroxide.
-
Reflux the mixture until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Experimental Protocols for Physicochemical Characterization
The following are detailed, self-validating protocols for determining the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.[7]
Determination of Aqueous Solubility
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the saturated solution from the excess solid by centrifugation and filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with UV detection.
Applications in Drug Discovery and Development
Thiophene-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural motifs present in this compound suggest several potential avenues for its application in drug discovery:
-
Scaffold for Library Synthesis: The carboxylic acid functionality provides a handle for derivatization, allowing for the synthesis of a library of amides, esters, and other derivatives for screening against various biological targets.
-
Enzyme Inhibition: The carboxylic acid can act as a key binding group for interacting with the active sites of enzymes, such as metalloproteinases or kinases.
-
Modulation of Physicochemical Properties: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, providing a means to fine-tune the compound's polarity, solubility, and metabolic stability.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a plausible synthetic route. The combination of the thiophene-2-carboxylic acid core with the 4-(methylthio)phenyl substituent presents a unique scaffold for the design and development of novel therapeutic agents. Further investigation into its biological activities is warranted to fully explore its potential in drug discovery.
References
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Mori, M.; Tresoldi, A.; Villa, S.; Cazzaniga, G.; Bellinzoni, M.; Meneghetti, F. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank2022 , 2022, M1515. Available from: [Link]
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Shafiee, M.; Ebrahimi, S.; Yousefi, R.; Asadipour, A. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chem.2023 , 17, 18. Available from: [Link]
- Gronowitz, S. Infrared Spectra of Thiophenes. In The Chemistry of Heterocyclic Compounds, Volume 44: Thiophene and Its Derivatives, Part One; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2008; pp 153–235.
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules2021 , 26, 7303. Available from: [Link]
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Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available from: [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry. Available from: [Link]
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Supporting Information - The Royal Society of Chemistry. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 5-Arylthiophene-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The 5-arylthiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. Its inherent planarity, electron-rich nature, and versatile substitution patterns make it a cornerstone for the development of novel therapeutics, organic electronics, and functional polymers. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules, with a focus on mechanistic understanding, practical application, and comparative analysis of different methodologies.
Strategic Approaches to the Thiophene Core
The synthesis of 5-arylthiophene-2-carboxylic acids can be broadly categorized into two main approaches:
-
Construction of the Thiophene Ring Followed by Arylation: This strategy involves first forming the thiophene-2-carboxylic acid core and then introducing the aryl group at the 5-position.
-
Concurrent Formation of the Aryl-Substituted Thiophene Ring: In this approach, the aryl substituent is incorporated during the cyclization reaction that forms the thiophene ring.
The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the aryl ring, and overall synthetic efficiency.
Palladium-Catalyzed Cross-Coupling: The Workhorse of 5-Arylthiophene Synthesis
Among the most powerful and versatile methods for constructing the C-C bond between the thiophene and aryl moieties is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, in particular, has emerged as a highly reliable and widely adopted method.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically an arylboronic acid or its ester) with an organohalide (in this case, a 5-halothiophene-2-carboxylic acid derivative) in the presence of a palladium catalyst and a base.[1][2]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halothiophene-2-carboxylic acid derivative to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the 5-arylthiophene-2-carboxylic acid product, regenerating the Pd(0) catalyst.
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Thiophene Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets
Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity, lipophilicity, and ability to engage in various molecular interactions, make it a "privileged scaffold" for the design of novel therapeutics.[4][5] The thiophene nucleus is present in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from cardiovascular diseases to oncology and neurological disorders.[4][6] This versatility stems from the thiophene ring's capacity to be readily functionalized, allowing for the fine-tuning of a compound's steric and electronic properties to optimize interactions with biological targets.[4][7] The sulfur atom, in particular, can influence a drug's metabolic profile and permeability.[5] This guide provides an in-depth exploration of key therapeutic targets for thiophene derivatives, focusing on the underlying mechanisms of action and methodologies for their discovery and validation.
I. Thiophene Derivatives in Oncology: Targeting the Kinome and Beyond
Cancer remains a formidable therapeutic challenge, largely due to its complex and multifactorial nature.[8] Thiophene derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often centered on the inhibition of key signaling pathways that drive tumor growth and survival.[7][9]
A. Protein Kinases: A Primary Focus for Thiophene-Based Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[10] Consequently, they are a major class of targets for anticancer drug development. Thiophene-based compounds have been successfully developed as potent kinase inhibitors.[4][9]
1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanism and Rationale: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth. Thiophene-3-carboxamide derivatives, for instance, have been identified as effective VEGFR-2 inhibitors.[11]
Causality in Experimental Design: The development of these inhibitors often involves a structure-based design approach. Molecular docking studies are used to predict the binding modes of thiophene derivatives within the ATP-binding pocket of VEGFR-2.[11] This allows for the rational design of modifications to the thiophene scaffold to enhance binding affinity and selectivity. Cellular thermal shift assays (CETSA) can then be employed to confirm target engagement in a cellular context.[11]
Key Data: A series of novel thiophene-3-carboxamide derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity.[11]
| Compound | VEGFR-2 IC50 (nM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) | PC3 IC50 (µM) | A549 IC50 (µM) |
| 14d | 191.1 | Data not specified | Data not specified | Data not specified | Data not specified |
Table 1: Inhibitory activities of a lead thiophene-3-carboxamide derivative.[11]
2. Multi-Kinase Inhibitors
Given the complexity of cancer signaling networks, targeting a single kinase can sometimes lead to resistance.[8] A promising strategy is the development of multi-kinase inhibitors that can simultaneously block several oncogenic pathways.[8] 5-hydroxybenzothiophene derivatives have been identified as potent inhibitors of multiple kinases, including Clk1/4, DRAK1, and Dyrk1A/B.[8]
Key Data: Compound 16b, a 5-hydroxybenzothiophene hydrazide, demonstrated potent inhibition against a panel of kinases.[8]
| Kinase | IC50 (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
Table 2: Multi-kinase inhibitory profile of compound 16b.[8]
B. Other Anticancer Mechanisms
Beyond kinase inhibition, thiophene derivatives have been shown to exert their anticancer effects through various other mechanisms, including:
-
Tubulin Interaction: Disrupting microtubule dynamics, which is crucial for cell division.[9]
-
Topoisomerase Inhibition: Interfering with DNA replication and repair.[9]
-
Induction of Apoptosis: Triggering programmed cell death through the activation of reactive oxygen species (ROS) or modulation of apoptotic markers.[8][9]
-
Histone Deacetylase (HDAC) Inhibition: HDACs, particularly HDAC6, are important targets in cancer as they regulate cell proliferation, viability, and migration.[12]
Experimental Workflow: Screening for Novel Kinase Inhibitors
Caption: A generalized workflow for the discovery and validation of thiophene-based kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiophene derivative against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Thiophene test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the thiophene compounds in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound. Incubate for a short period to allow for compound binding.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The rationale here is to allow for sufficient enzymatic turnover to generate a detectable signal.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. This step is crucial for reducing background signal.
-
Convert ADP to ATP & Measure Luminescence: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP generated, and thus, the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
II. Thiophene Derivatives as Anti-Infective Agents
The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi.[1]
A. Antibacterial Targets
Thiophene-based compounds have been investigated for their ability to combat various bacterial infections.[1]
1. Targeting Bacterial Cell Envelope and Membrane Integrity
Mechanism and Rationale: The bacterial cell envelope is a critical structure for survival, making it an attractive target for antibiotics. Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to cell death.[13] This mechanism is particularly relevant for tackling drug-resistant Gram-negative bacteria.[13]
Causality in Experimental Design: To investigate membrane permeabilization, researchers often use fluorescent dyes that can only enter cells with compromised membranes. An increase in fluorescence intensity upon treatment with a thiophene derivative provides evidence of membrane damage. Molecular docking studies can further elucidate potential interactions with outer membrane proteins (OMPs) like CarO1 and OmpW in Acinetobacter baumannii and Escherichia coli, respectively.[13]
Key Data: Several thiophene derivatives were tested against colistin-resistant (Col-R) A. baumannii and E. coli.[13]
| Compound | Col-R A. baumannii MIC50 (mg/L) | Col-R E. coli MIC50 (mg/L) |
| 4 | 16-32 | 8-32 |
| 5 | 16-32 | 8-32 |
| 8 | 16-32 | 8-32 |
Table 3: Minimum Inhibitory Concentration (MIC50) values of thiophene derivatives against drug-resistant bacteria.[13]
2. Other Potential Antibacterial Targets
-
D-alanine ligase: An essential enzyme in bacterial cell wall synthesis.[14]
-
TolC: An outer membrane protein in Gram-negative bacteria involved in efflux pumps.[14]
B. Antifungal Activity
Thiophene derivatives are also present in several commercially available antifungal drugs, such as Tioconazole and Sertaconazole Nitrate.[1][6] Their mechanisms of action often involve disrupting the fungal cell membrane or inhibiting key enzymes.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A standard workflow for evaluating the antimicrobial properties of thiophene derivatives.
III. Thiophene Derivatives in Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[15][16] Thiophene derivatives are being explored as potential therapeutic agents due to their ability to cross the blood-brain barrier and interact with various targets implicated in these diseases.[4][17]
A. Key Targets in Neurodegeneration
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[4][15]
-
Protein Aggregation: Thiophene derivatives can modulate the aggregation of amyloid-β and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[15][16]
-
Oxidative Stress: Many thiophene-based compounds possess antioxidant properties, which can help protect neurons from damage caused by reactive oxygen species.[4][15]
-
Neuroinflammation: Thiophene derivatives can modulate neuroinflammatory pathways, which are increasingly recognized as playing a crucial role in neurodegeneration.[15][16]
Causality in Experimental Design: The lipophilicity imparted by the thiophene ring is a key factor in enabling these compounds to penetrate the blood-brain barrier, a critical prerequisite for CNS-acting drugs.[4][17] Structure-activity relationship (SAR) studies often focus on modifying substituents on the thiophene ring to optimize both target engagement and brain permeability.[4][15] For example, the position and nature of substituents like nitro or halogen groups can significantly impact the inhibitory potency against AChE and BuChE.[4]
Signaling Pathway: Modulation of Neuroinflammation
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- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
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- 15. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Gewald Synthesis of Substituted Thiophenes
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Thiophene Scaffold and Its Strategic Importance
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a structural motif consistently found in a multitude of biologically active compounds.[1] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, allows it to serve as a versatile core in drug design. The U.S. FDA has approved numerous thiophene-containing small molecules, underscoring its therapeutic relevance.[1][2] Among the synthetic routes to this valuable heterocycle, the Gewald synthesis, first reported in 1961, remains a cornerstone methodology.[3] It is a powerful, convergent, and operationally simple multicomponent reaction (MCR) that provides direct access to polysubstituted 2-aminothiophenes—key intermediates for pharmaceutical development.[3][4] This guide provides an in-depth exploration of the Gewald synthesis, from its core mechanism to its practical application in the laboratory and its impact on drug discovery.
The Gewald Reaction: Mechanistic Underpinnings and Rationale
The Gewald synthesis is a one-pot condensation of a carbonyl compound (an aldehyde or ketone), an α-activated nitrile, and elemental sulfur, typically mediated by a basic catalyst.[5][6][7] The reaction's elegance lies in its ability to construct the substituted thiophene ring from simple, readily available precursors in a single, efficient operation. Understanding the causality behind each step is crucial for optimizing conditions and troubleshooting the synthesis.
The mechanism proceeds through several distinct, sequential stages:
-
Step 1: Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. The base, commonly a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the activated nitrile (e.g., ethyl cyanoacetate).[8] This generates a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable, electron-deficient α,β-unsaturated nitrile, often referred to as the Knoevenagel adduct.[6][9] This initial carbon-carbon bond formation is the critical first step that establishes the backbone of the future thiophene ring.
-
Step 2: Michael Addition of Sulfur: The α,β-unsaturated intermediate then serves as an acceptor for a sulfur nucleophile. While the precise mechanism of sulfur's incorporation was a subject of study for decades, recent computational studies suggest the reaction involves the nucleophilic opening of the elemental sulfur ring (S₈) by the deprotonated Knoevenagel adduct, leading to polysulfide intermediates.[9][10][11] This adduct is a key intermediate poised for cyclization.
-
Step 3: Intramolecular Cyclization and Aromatization: The terminal sulfur atom of the intermediate acts as a nucleophile, attacking the carbon of the nitrile group in an intramolecular fashion.[6][12] This Thorpe-Ziegler type cyclization forms the five-membered thiophene ring. The resulting imine intermediate rapidly tautomerizes to the more stable enamine, yielding the final 2-aminothiophene product and completing the aromatic system.[6][12] The formation of the stable aromatic ring is the thermodynamic driving force for the entire reaction sequence.[11]
Caption: Figure 1: The Gewald Reaction Mechanism.
Field-Proven Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a standard and reliable procedure for synthesizing a representative tetrasubstituted thiophene using cyclohexanone. The self-validating nature of this protocol lies in the clear visual cues of the reaction's progress and the straightforward isolation of a solid product.
Materials and Reagents:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (finely powdered)[13]
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (50 mL).
-
Reagent Addition: Sequentially add cyclohexanone (0.1 mol, 9.82 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and morpholine (0.1 mol, 8.71 g) to the stirring solvent at room temperature. The choice of a secondary amine like morpholine is classic for its efficacy in catalyzing the initial Knoevenagel condensation.
-
Sulfur Introduction: Add finely powdered elemental sulfur (0.1 mol, 3.21 g) to the mixture. Using powdered sulfur ensures better dispersion and reactivity compared to larger sulfur chunks.[13]
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation (Work-up): After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate will often form upon cooling. Further precipitation can be induced by placing the flask in an ice bath for 30 minutes or by pouring the reaction mixture over crushed ice with stirring.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product cake with cold ethanol (2 x 20 mL) to remove any residual morpholine and unreacted starting materials.
-
Purification: The crude product is typically purified by recrystallization from ethanol to yield a crystalline solid.[12]
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, mass spectrometry, and melting point determination.[14]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. arkat-usa.org [arkat-usa.org]
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- 5. derpharmachemica.com [derpharmachemica.com]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Thiophene Carboxamide Derivatives
Introduction
Thiophene carboxamides represent a privileged scaffold in medicinal chemistry and materials science. The thiophene ring, an aromatic heterocycle, serves as a versatile building block, while the carboxamide linkage is a cornerstone of peptide chemistry and a common feature in a vast array of biologically active molecules. This combination gives rise to derivatives with a wide spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2][3][4] The successful synthesis of these derivatives is therefore a critical step in the discovery and development of new therapeutic agents and functional materials.
This guide provides a detailed overview of the primary synthetic strategies for preparing thiophene carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern these transformations. We will explore both classical amide bond formation techniques and modern, efficient multicomponent reactions, ensuring that researchers can select and optimize the ideal method for their specific target molecule.
Part 1: Core Synthetic Strategies
The construction of the thiophene carboxamide scaffold primarily revolves around the formation of a stable amide bond. The choice of synthetic route depends on factors such as the availability of starting materials, desired functional group tolerance, and scalability.
Amide Bond Formation via Carboxylic Acid Activation
The most common and versatile approach involves the coupling of a thiophene carboxylic acid with a primary or secondary amine. Direct reaction is generally not feasible due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the basic nature of the amine, which leads to a simple acid-base reaction. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate.
Causality of Activation: The oxygen of the carboxylic acid's hydroxyl group is a poor leaving group. Activation strategies replace this -OH group with a better leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.
Two primary activation methods are prevalent:
-
Conversion to Acyl Chlorides: This classic method involves treating the thiophene carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] The resulting thiophene acyl chloride is highly reactive and readily couples with amines. This method is robust and cost-effective but requires careful handling of the corrosive and moisture-sensitive acyl chloride intermediate.
-
Use of Coupling Reagents: Modern synthetic chemistry largely relies on coupling reagents that enable the direct formation of the amide bond from the carboxylic acid and amine in a one-pot procedure. These reagents work by forming a highly reactive activated ester or similar intermediate in situ.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used.[6][7][8] Their mechanism involves the formation of a reactive O-acylisourea intermediate. To prevent side reactions and minimize racemization (especially in chiral substrates), additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often included.[9]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are generally more efficient and faster-acting than carbodiimides, with a lower risk of side reactions.[7][8][10] They are particularly favored in solid-phase peptide synthesis and for coupling sterically hindered substrates.
-
Caption: General workflow for the synthesis of thiophene carboxamides via amide coupling reagents.
Multicomponent Reactions (MCRs)
MCRs offer a powerful alternative for generating molecular complexity in a single, efficient step. By combining three or more reactants in one pot, they can rapidly build libraries of compounds, a significant advantage in drug discovery.
-
The Ugi Reaction: This is a four-component reaction between a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide.[11][12] When a thiophene aldehyde and a carboxylic acid are used, the reaction directly yields an α-acylamino carboxamide derivative containing the thiophene moiety.[13]
-
The Passerini Reaction: This is a three-component reaction involving a carbonyl compound, a carboxylic acid, and an isocyanide.[14][15][16] Using a thiophene aldehyde as the carbonyl component results in the formation of an α-acyloxy carboxamide, a different but related scaffold.[17]
Caption: Overview of Ugi and Passerini multicomponent reactions for thiophene carboxamide synthesis.
Part 2: Detailed Experimental Protocol
This section provides a representative, field-proven protocol for the synthesis of an N-Aryl-thiophene-2-carboxamide using an EDC/DMAP-mediated coupling reaction. This method is widely applicable and demonstrates the principles of carboxylic acid activation.
Protocol: Synthesis of N-(4-methoxyphenyl)thiophene-2-carboxamide
Objective: To synthesize N-(4-methoxyphenyl)thiophene-2-carboxamide from thiophene-2-carboxylic acid and p-anisidine.
Reaction Scheme: Thiophene-2-carboxylic acid + p-Anisidine --(EDC, DMAP, DCM)--> N-(4-methoxyphenyl)thiophene-2-carboxamide
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiophene-2-carboxylic acid | ≥98% | Sigma-Aldrich | Starting material |
| p-Anisidine (4-methoxyaniline) | ≥99% | Alfa Aesar | Amine component |
| EDC Hydrochloride | ≥98% | Sigma-Aldrich | Coupling reagent |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | EMD Millipore | Reaction solvent |
| Hydrochloric Acid (HCl), 1M solution | Reagent Grade | Fisher Scientific | For aqueous work-up |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | Reagent Grade | Fisher Scientific | For aqueous work-up |
| Brine (saturated NaCl solution) | Reagent Grade | Fisher Scientific | For aqueous work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR | Drying agent |
| Silica Gel, 60 Å, 230-400 mesh | Flash Chromatography | Merck | Stationary phase for purification |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Mobile phase for chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | Mobile phase for chromatography |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.28 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) until the solid is fully dissolved.
-
Activation: Add EDC hydrochloride (2.30 g, 12.0 mmol, 1.2 equiv.) and DMAP (0.12 g, 1.0 mmol, 0.1 equiv.) to the solution.[9]
-
Rationale: EDC is the coupling agent that activates the carboxylic acid. DMAP acts as a nucleophilic catalyst, accelerating the formation of a highly reactive acylpyridinium intermediate, leading to a more efficient reaction.
-
-
Amine Addition: In a separate flask, dissolve p-anisidine (1.23 g, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 30% Ethyl Acetate in Hexanes). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (thiophene-2-carboxylic acid or p-anisidine) has disappeared and a new, more nonpolar product spot is dominant.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 1M HCl. Shake and separate the layers.[4][9]
-
Rationale: The acidic wash removes unreacted basic p-anisidine and the catalyst DMAP.
-
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Rationale: The bicarbonate wash removes unreacted acidic thiophene-2-carboxylic acid and any acidic byproducts. The brine wash removes residual water from the organic layer.
-
-
Collect the organic (DCM) layer.
-
-
Drying and Concentration: Dry the collected organic layer over anhydrous Na₂SO₄, filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1][9]
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.[1][9]
-
Prepare the column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
-
Part 3: Characterization and Analysis
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized thiophene carboxamide.[1][18][19]
| Technique | Purpose | Expected Observations for N-(4-methoxyphenyl)thiophene-2-carboxamide |
| TLC | Reaction monitoring, purity check | A single spot with an R_f value distinct from starting materials (e.g., R_f ≈ 0.4 in 30% EtOAc/Hexanes). |
| ¹H NMR | Structural elucidation | Signals for thiophene protons (δ ≈ 7.0-7.8 ppm), aromatic protons of the anisole ring (δ ≈ 6.8-7.5 ppm), a broad singlet for the amide N-H proton (δ ≈ 8.0-9.0 ppm), and a singlet for the methoxy group (-OCH₃) (δ ≈ 3.8 ppm). |
| ¹³C NMR | Carbon skeleton confirmation | Signals for the amide carbonyl (C=O) (δ ≈ 160-165 ppm), and distinct signals for the carbons of the thiophene and anisole rings. |
| Mass Spec. | Molecular weight confirmation | High-Resolution Mass Spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of the product (C₁₂H₁₁NO₂S, exact mass: 233.0510).[1] |
| FT-IR | Functional group identification | Characteristic absorption bands for N-H stretching (≈ 3300 cm⁻¹), amide C=O stretching (≈ 1650 cm⁻¹), and C-S stretching of the thiophene ring (≈ 650-850 cm⁻¹).[20] |
Part 4: Safety and Handling
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[21]
-
Thiophene and Derivatives: Are flammable liquids and solids. They can have a strong, unpleasant odor. Avoid inhalation and skin contact.[22][23]
-
Dichloromethane (DCM): A volatile solvent. It is a suspected carcinogen and should be handled with care to minimize inhalation and skin exposure.
-
EDC Hydrochloride: Can cause skin and eye irritation. It is a potential sensitizer. Avoid creating dust.
-
DMAP: Is highly toxic and can be absorbed through the skin. Handle with extreme caution.
-
Acids and Bases: 1M HCl and saturated NaHCO₃ are corrosive and should be handled carefully.
Part 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive coupling reagent (hydrolyzed). 3. Low quality/wet solvent. | 1. Extend the reaction time and continue monitoring by TLC. 2. Use a fresh bottle of EDC. 3. Ensure anhydrous solvent is used and the reaction is run under an inert atmosphere. |
| Low Yield | 1. Mechanical loss during work-up/extraction. 2. Product is partially water-soluble. 3. Inefficient purification. | 1. Be careful during layer separation. Back-extract the aqueous layers with DCM to recover more product. 2. If suspected, perform multiple extractions. 3. Optimize the mobile phase for chromatography to ensure good separation. |
| Purification Issues | 1. Product co-elutes with a byproduct. 2. Product is insoluble or "streaks" on the column. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol). 2. Adsorb the crude product onto silica gel before loading. If streaking occurs, try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
References
-
Crisan, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]
-
Singh, R., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science. Available at: [Link]
-
Abdel-Wahab, B. F. (2024). Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Available at: [Link]
-
Dömling, A. (2025). The Passerini Reaction. ResearchGate. Available at: [Link]
-
da Silva, A. B. F., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at: [Link]
-
Crisan, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. Available at: [Link]
- Process for making thiophene carboxamide derivative. Google Patents.
-
Pinto, D. C. G. A., et al. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Passerini Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. Available at: [Link]
-
da Silva, A. B. F., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. National Institutes of Health. Available at: [Link]
-
Thiophene - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Coupling Reagents. Aapptec. Available at: [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. National Institutes of Health. Available at: [Link]
-
Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Ugi Reaction. Organic Chemistry Portal. Available at: [Link]
-
Material Safety Data Sheet - Thiophene. Oxford Lab Fine Chem LLP. Available at: [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. Available at: [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available at: [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
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- 5. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
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- 8. growingscience.com [growingscience.com]
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Guide to the Preparation of 5-[4-(methylthio)phenyl]thiophene-2-carboxylic Acid for Robust and Reproducible Bioassays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of bioassay data is fundamentally dependent on the meticulous preparation of test compounds. This guide provides a comprehensive framework for the handling, solubilization, and dilution of 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid, a small molecule of interest in drug discovery. We delve into the causality behind experimental choices, offering detailed, self-validating protocols for creating stock solutions and assay-ready working solutions. By integrating principles of physicochemical property analysis, solvent selection, stability assessment, and rigorous quality control, this document serves as an essential resource for researchers aiming to generate high-quality, reproducible data in cell-based and biochemical assays.
Introduction: The Criticality of Sample Preparation
This compound is a sulfur-containing heterocyclic compound with potential pharmacological relevance. As with any small molecule destined for biological evaluation, its journey from a solid powder to a bioactive concentration in an assay is fraught with potential pitfalls. Inaccurate concentrations, poor solubility, compound degradation, or solvent-induced artifacts can lead to misleading results, erroneous structure-activity relationships (SAR), and wasted resources[1][2].
The reliability of any bioassay—be it a high-throughput screen or a detailed mechanistic study—begins with the sample preparation.[3] This application note provides the foundational knowledge and actionable protocols necessary to ensure that the biological activity observed is a true reflection of the compound's properties.
Physicochemical Profile of the Compound
Understanding the inherent properties of this compound is the first step in designing a robust preparation protocol. These characteristics dictate solvent choice, storage conditions, and potential liabilities.
| Property | Value | Source |
| CAS Number | 870703-97-2 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₀O₂S₂ | Sigma-Aldrich |
| Molecular Weight | 250.34 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 220-224 °C | Sigma-Aldrich |
| Purity | ≥97% (typical) | Sigma-Aldrich |
| Safety Hazards | GHS07 (Warning), Acute Oral Toxicity, Chronic Aquatic Hazard | Sigma-Aldrich |
The compound's structure, featuring aromatic rings and a carboxylic acid group, suggests limited aqueous solubility, a common challenge for many discovery compounds.[1] Its high melting point indicates a stable solid form.
Protocol I: Preparation of High-Concentration Stock Solutions
The primary goal is to create a concentrated, stable stock solution that can be stored for an extended period and used for subsequent dilutions. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its exceptional solvating power for a wide range of organic molecules.[1][4]
Causality Behind Solvent Choice:
-
High Solvating Power: DMSO can effectively dissolve many water-insoluble compounds, preventing the need for suspensions which are unsuitable for most bioassays.[1]
-
Assay Compatibility: DMSO is miscible with water and most cell culture media, facilitating the preparation of working solutions.
-
Inertness: High-purity, anhydrous DMSO is relatively inert and minimizes compound degradation during storage.
Expert Insight: While powerful, DMSO is not entirely benign. At concentrations typically above 0.5-1%, it can exert biological effects or induce cytotoxicity in cell-based assays, confounding results.[5][6][7] Therefore, the entire dilution strategy must be designed to keep the final assay concentration of DMSO at a non-interfering level (ideally ≤0.1%).
Step-by-Step Protocol
-
Pre-Calculation: Determine the mass of the compound required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Formula: Mass (g) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = (0.010 mol/L) × (0.001 L) × (250.34 g/mol ) = 0.0025034 g = 2.50 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound using a calibrated analytical balance. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
-
Solubilization:
-
Transfer the weighed solid to a sterile, conical-bottom microcentrifuge tube or an amber glass vial.
-
Add the calculated volume of high-purity, anhydrous (or low-water) DMSO. Using dry DMSO is critical as water can promote hydrolysis of certain compounds.[8]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming (to 30-37°C) or brief sonication can be applied, but caution is advised as heat can degrade sensitive compounds.[1]
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date, and batch number.
-
Store the stock solution at -20°C or -80°C to maximize long-term stability. Storage in small, single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[8]
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing high-concentration DMSO stock solutions.
Protocol II: Preparation of Working Solutions for Bioassays
Working solutions are prepared by diluting the high-concentration stock into an aqueous assay buffer or cell culture medium. A serial dilution is the standard method for generating a range of concentrations needed to construct a dose-response curve.
Trustworthiness Pillar: A critical, often overlooked, step is the creation of an intermediate dilution plate. Directly diluting a 10 mM stock into the final assay plate (e.g., to a 10 µM final concentration) requires pipetting minuscule volumes (e.g., 0.1 µL into 100 µL), which is highly inaccurate. An intermediate dilution step mitigates this source of error.
Step-by-Step Protocol (Example for Cell-Based Assay)
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Once thawed, vortex briefly.
-
Intermediate Dilution:
-
Prepare an intermediate concentration that is 100x or 200x the final highest concentration desired in the assay. For example, if the highest final concentration is 50 µM, create a 5 mM (100x) intermediate solution.
-
Procedure: Dilute the 10 mM stock 1:2 in 100% DMSO to get 5 mM. This is now your "top concentration" for the serial dilution plate.
-
-
Serial Dilution Plate (in 100% DMSO):
-
In a 96-well plate, add a fixed volume of 100% DMSO to columns 2 through 12 (e.g., 50 µL).
-
Add double the volume of your top concentration (e.g., 100 µL of 5 mM stock) to column 1.
-
Perform a serial dilution (e.g., 1:2) by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on. Discard 50 µL from the last column used.
-
This plate, often called a "mother plate," now contains a range of concentrations in 100% DMSO and can be sealed and stored at -20°C.
-
-
Final Assay Plate Dilution:
-
Add the appropriate cell culture medium to all wells of your final 96- or 384-well cell plate.
-
Transfer a small, precise volume from the DMSO serial dilution plate into the corresponding wells of the cell plate (e.g., transfer 1 µL from the mother plate into 99 µL of medium for a 1:100 dilution).
-
Crucially, include a "vehicle control" well that receives the same volume of 100% DMSO (1 µL) without the compound. This accounts for any effects of the solvent itself.[5][6]
-
Diagram of Serial Dilution for Bioassay
Caption: Serial dilution workflow from stock to final assay plate.
Quality Control and Validation: Ensuring Trustworthy Data
A protocol is only as good as its validation. Implementing quality control checks is non-negotiable for producing reliable data.[3][9]
-
Solubility Confirmation: Compound precipitation is a major cause of inaccurate results.[1] After dilution into aqueous media, visually inspect the wells for cloudiness or precipitate. For critical experiments, solubility can be quantitatively measured using techniques like nephelometry or by centrifuging the sample and measuring the concentration in the supernatant via LC-MS.
-
Stability Assessment: The stability of the compound in both the DMSO stock and the final assay medium is crucial.[2]
-
Stock Stability: Periodically re-test an aliquot of the stock solution (e.g., by HPLC-UV) to ensure the parent compound has not degraded over time in storage.
-
Assay Medium Stability: Incubate the compound in the assay medium (e.g., cell culture medium with 10% FBS) for the duration of the experiment (e.g., 24, 48 hours) at 37°C. Analyze the sample by LC-MS at the end of the incubation to check for degradation. This is a key step outlined in best practices for bioassay development.[2][10]
-
-
Forced Degradation Studies: To understand potential liabilities, forced degradation studies can be performed by exposing the compound to harsh conditions (acid, base, heat, oxidation, light).[10][11] This helps identify potential degradants that might interfere with the assay.
-
Use of Controls: Every assay plate must include:
-
Vehicle Control: To measure the baseline response and assess solvent effects.
-
Positive Control: A known active compound to confirm the assay is performing as expected.
-
Negative Control: An untreated or inactive compound sample to define the baseline of the assay.
-
Conclusion
The careful and systematic preparation of this compound is a prerequisite for generating meaningful and reproducible bioassay data. By understanding the compound's physicochemical properties, selecting appropriate solvents, employing accurate dilution techniques, and integrating rigorous quality control checks, researchers can minimize variability and avoid artifacts. The protocols and principles outlined in this guide provide a robust foundation for the successful biological evaluation of this, and other, small molecule drug candidates.
References
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BioPharm International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]
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Sartorius. (n.d.). Sample Preparation Essentials for QC. Retrieved from [Link]
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U.S. Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations. Retrieved from [Link]
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Holst, P. J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 11(3), e0151486. Retrieved from [Link]
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Iversen, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 899–908. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
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ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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BEBPA. (n.d.). Value-Driven Use of Assay Control Samples in the Relative Format Biological Assays. Retrieved from [Link]
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Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7777. Retrieved from [Link]
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BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link]
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Di, L. (2015). Stability challenges in drug discovery. Expert Opinion on Drug Discovery, 10(7), 747-761. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group on a Thiophene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. The carboxylic acid functionality on a thiophene ring is a versatile synthetic handle, enabling the creation of diverse derivatives such as amides, esters, and acyl halides. This guide provides an in-depth exploration of the key strategies for functionalizing thiophene carboxylic acids, with a focus on the underlying chemical principles, practical experimental protocols, and critical considerations for successful synthesis. We will delve into the conversion to highly reactive acyl chlorides, direct amide couplings, and esterification reactions, offering field-proven insights to navigate the nuances of working with this important heterocyclic building block.
Introduction: The Significance of Thiophene Carboxylic Acids
Thiophene-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules.[1][2][3] For instance, they are precursors to pharmaceuticals like the anti-cancer drug Raltitrexed and the anti-inflammatory agent Suprofen.[1][2] The electron-rich nature of the thiophene ring can influence the reactivity of the attached carboxylic acid group, a factor that must be considered when selecting a synthetic strategy. This guide will equip researchers with the knowledge to effectively manipulate this functional group to achieve their desired molecular targets.
Core Functionalization Pathways
The transformation of the carboxylic acid group on a thiophene ring primarily follows three major pathways, each offering distinct advantages depending on the desired final product and the overall synthetic scheme. The choice of pathway is dictated by the nucleophile to be introduced and the required reaction conditions.
Figure 1: Key functionalization pathways for thiophene carboxylic acid.
Pathway 1: Activation to Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step, dramatically increasing the electrophilicity of the carbonyl carbon.[4][5][6] This transformation opens the door to a vast number of subsequent nucleophilic acyl substitution reactions.[4] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the convenient removal of byproducts.[4][7]
Mechanism of Acyl Chloride Formation with Thionyl Chloride
The reaction proceeds through the initial attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride.[4] This is followed by the expulsion of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.[4]
Figure 2: Simplified mechanism of acyl chloride formation using thionyl chloride.
Protocol: Synthesis of Thiophene-2-carbonyl chloride
Materials:
-
Thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add thiophene-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask.[8]
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.[8][9]
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.[7][9]
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[8][10] To ensure complete removal of volatile impurities, co-evaporation with anhydrous toluene is recommended.[10]
-
Product: The resulting thiophene-2-carbonyl chloride is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are highly moisture-sensitive.[7] Any water present will hydrolyze these species back to the carboxylic acid.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.[8]
-
DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.[7][8]
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion.
Pathway 2: Amide Bond Formation
The formation of an amide bond is one of the most important reactions in medicinal chemistry.[11] Thiophene amides can be synthesized either from the activated acyl chloride or directly from the carboxylic acid using coupling agents.[12][13][14]
From Acyl Chlorides
This is a straightforward and often high-yielding method where the highly reactive acyl chloride is treated with a primary or secondary amine.
Direct Amidation using Coupling Agents
Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation directly from carboxylic acids and amines.[11][12][15] These reagents activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine.[15][16]
Figure 3: General workflow for EDC/NHS mediated amide coupling.
Protocol: EDC/NHS-Mediated Amide Coupling
Materials:
-
Thiophene-2-carboxylic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolution: Dissolve thiophene-2-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If using DCM, dilute the reaction mixture with DCM and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol:
-
Use of NHS: The addition of NHS forms a more stable active ester intermediate, which can improve yields by reducing side reactions of the O-acylisourea intermediate.[16]
-
Order of Addition: Pre-activating the carboxylic acid with EDC and NHS before adding the amine can prevent the formation of unwanted side products.
-
Aqueous Work-up: The acidic and basic washes effectively remove unreacted starting materials and the urea byproduct from the EDC.
| Parameter | Acyl Chloride Method | EDC/NHS Coupling |
| Reactivity | Very high | High |
| Byproducts | HCl, SO₂ | Urea derivative |
| Conditions | Often requires heating | Room temperature |
| Scope | Broad for amines | Broad, good for sensitive substrates |
| Work-up | Removal of excess reagent | Aqueous extraction |
Pathway 3: Esterification
Esterification is another key transformation of thiophene carboxylic acids, leading to compounds with applications in fragrances, polymers, and as synthetic intermediates.[17][18][19]
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[20][21][22] The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.[20][22][23]
Protocol: Fischer Esterification of Thiophene-2-carboxylic Acid
Materials:
-
Thiophene-2-carboxylic acid
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus (optional, for higher boiling alcohols)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine thiophene-2-carboxylic acid (1.0 eq) and a large excess of the desired alcohol (which can also serve as the solvent).[23]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by distillation or column chromatography.
Expertise in Practice:
-
Driving the Equilibrium: Using the alcohol as the solvent provides a large excess that pushes the equilibrium towards the product side, in accordance with Le Châtelier's principle.[22]
-
Catalyst Choice: While sulfuric acid is a common and effective catalyst, for more sensitive substrates, a solid acid catalyst or a milder Lewis acid might be employed.[21]
Conclusion
The functionalization of the carboxylic acid group on a thiophene ring is a versatile and powerful tool in organic synthesis. By understanding the mechanisms and practical considerations of converting to acyl chlorides, forming amides, and synthesizing esters, researchers can effectively create a diverse range of thiophene-based molecules for various applications. The protocols provided in this guide offer a solid foundation for laboratory practice, emphasizing the importance of reaction conditions and purification strategies to ensure successful outcomes.
References
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Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]
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-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. ACS Publications. Available at: [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
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Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. Available at: [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Is it possible for 4-aminothiophenol to go through EDC/NHS coupling reaction? ResearchGate. Available at: [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
-
Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI. Available at: [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. UNT Digital Library. Available at: [Link]
-
Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions. Royal Society of Chemistry. Available at: [Link]
-
Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. Available at: [Link]
-
From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically. National Institutes of Health. Available at: [Link]
-
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. Available at: [Link]
-
Single Electron Activation of Aryl Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. De Gruyter. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link]
-
Thiophene-2-carboxylic acid (2-cyclopentyl-ethyl)-amide. PubChem. Available at: [Link]
-
Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). ResearchGate. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. Available at: [Link]
-
EDC/NHS coupling. Reddit. Available at: [Link]
-
Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Available at: [Link]
-
Making Acid Chlorides Using SOCl2 and A Carboxylic Acid (Rxn & Mechanism). YouTube. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Selective Activation of Primary Carboxylic Acids by Electron-rich Triarylbismuthanes. Application to Amide and Ester Synthesis. SciSpace. Available at: [Link]
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. ACS Publications. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ResearchGate. Available at: [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]
-
Carboxylic Acid + SOCl2. ReactionWeb.io. Available at: [Link]
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Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of a 5-[4-(methylthio)phenyl]thiophene-2-carboxylic Acid Derivative Library
Introduction: The Privileged 5-Arylthiophene Scaffold
The 5-arylthiophene-2-carboxylic acid motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological properties, including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[1][2] The core structure of 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid presents three key strategic points for chemical modification, making it an excellent starting point for the generation of a diverse chemical library for high-throughput screening and drug discovery programs.
This guide provides a comprehensive set of protocols for the synthesis and derivatization of this core scaffold. The methodologies are designed to be robust and scalable, enabling researchers to efficiently generate a library of analogs with diverse physicochemical properties.
Strategic Diversification Points:
-
Carboxylic Acid (Position 2): This functional group is readily converted into esters, amides, and other derivatives, allowing for modulation of polarity, hydrogen bonding capacity, and metabolic stability.
-
Methylthio Group: The sulfur atom can be selectively oxidized to the corresponding sulfoxide and sulfone, which dramatically alters the electronic and steric properties of the phenyl ring, often impacting biological activity.[3]
-
Aromatic Rings (Thiophene and Phenyl): While the initial derivatization focuses on the more accessible functional groups, the thiophene and phenyl rings can be further functionalized, for instance, through halogenation followed by cross-coupling reactions to introduce additional diversity.
The following sections detail the synthesis of the starting material and provide step-by-step protocols for creating a diverse library of derivatives.
Synthesis of the Core Scaffold: this compound
While this compound is commercially available, its synthesis can be achieved through a Suzuki cross-coupling reaction. This approach offers flexibility for accessing analogs by varying the boronic acid coupling partner. A representative synthetic route is outlined below.
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol describes a two-step synthesis starting from commercially available 5-bromothiophene-2-carboxylic acid. The carboxylic acid is first protected as an ester to prevent interference with the coupling reaction, followed by the Suzuki coupling and subsequent deprotection.
Step 1: Esterification of 5-bromothiophene-2-carboxylic acid
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-bromothiophene-2-carboxylic acid | 1.0 | 207.04 | 5.0 g |
| Methanol | Solvent | 32.04 | 100 mL |
| Sulfuric Acid (conc.) | Catalyst | 98.08 | 1 mL |
Procedure:
-
To a 250 mL round-bottom flask, add 5-bromothiophene-2-carboxylic acid (5.0 g) and methanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 5-bromothiophene-2-carboxylate as a solid, which can be used in the next step without further purification.
Step 2: Suzuki Coupling and Saponification
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 5-bromothiophene-2-carboxylate | 1.0 | 221.07 | 4.4 g |
| 4-(Methylthio)phenylboronic acid | 1.2 | 167.99 | 4.0 g |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 0.69 g |
| Sodium Carbonate | 3.0 | 105.99 | 6.3 g |
| Toluene | Solvent | - | 80 mL |
| Water | Solvent | - | 20 mL |
| Ethanol | Solvent | - | 20 mL |
| Sodium Hydroxide | 5.0 | 40.00 | 4.0 g |
Procedure:
-
In a 250 mL round-bottom flask, combine methyl 5-bromothiophene-2-carboxylate (4.4 g), 4-(methylthio)phenylboronic acid (4.0 g), and sodium carbonate (6.3 g).
-
Add toluene (80 mL), water (20 mL), and ethanol (20 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.69 g) and degas for another 5 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add a solution of sodium hydroxide (4.0 g) in water (20 mL) to the reaction mixture and stir at 60 °C for 2-3 hours to effect saponification.
-
Cool the mixture, separate the layers, and wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[4]
Application Notes: Library Generation and Potential Biological Significance
The generation of a derivative library from the core scaffold allows for a systematic exploration of the structure-activity relationship (SAR).
-
Amide Derivatives: Thiophene-2-carboxamides are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Creating a diverse panel of amides by coupling the core carboxylic acid with various primary and secondary amines can explore interactions with different biological targets.
-
Ester Derivatives: Esterification can be used to generate prodrugs that may enhance cell permeability and oral bioavailability. The resulting esters can be designed to be cleaved by intracellular esterases, releasing the active carboxylic acid.
-
Sulfoxide and Sulfone Derivatives: The oxidation of the methylthio group to a sulfoxide or sulfone introduces a polar, hydrogen bond-accepting moiety. This modification can improve aqueous solubility and metabolic stability. Aryl methyl sulfones have been investigated as potent inhibitors of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications for these derivatives.[3]
Protocols for Library Synthesis
The following protocols provide detailed procedures for the three primary diversification strategies.
Protocol 2: Synthesis of Amide Derivatives
This protocol utilizes a standard peptide coupling reagent, HATU, for the efficient formation of amide bonds with a broad range of amines.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) |
| This compound | 1.0 | 250.34 |
| Amine (Primary or Secondary) | 1.1 | Varies |
| HATU | 1.2 | 380.23 |
| DIPEA | 3.0 | 129.24 |
| DMF | Solvent | - |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: The crude amide can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[5] Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.[6]
Protocol 3: Synthesis of Ester Derivatives (Fischer Esterification)
This protocol describes a classic acid-catalyzed esterification with an alcohol.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) |
| This compound | 1.0 | 250.34 |
| Alcohol (e.g., Ethanol) | Solvent | Varies |
| Sulfuric Acid (conc.) | Catalyst | 98.08 |
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and maintain until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: The crude ester can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[7]
Protocol 4: Oxidation of the Methylthio Group
This protocol details the selective oxidation to either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant.
A. Synthesis of the Sulfoxide Derivative
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) |
| This compound derivative | 1.0 | Varies |
| Hydrogen Peroxide (30% aq.) | 1.1 | 34.01 |
| Acetic Acid | Solvent | 60.05 |
Procedure:
-
Dissolve the starting sulfide (1.0 eq) in glacial acetic acid at room temperature.
-
Cool the solution in an ice bath and add hydrogen peroxide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a cold, saturated solution of sodium bisulfite to quench any excess peroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
B. Synthesis of the Sulfone Derivative
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) |
| This compound derivative | 1.0 | Varies |
| Hydrogen Peroxide (30% aq.) | 2.5 | 34.01 |
| Acetic Acid | Solvent | 60.05 |
Procedure:
-
Follow the procedure for the sulfoxide synthesis, but use 2.5 equivalents of hydrogen peroxide.
-
The reaction may require gentle heating (40-50 °C) to go to completion.
Purification: The sulfoxide and sulfone derivatives are typically solids and can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane.
Visualization of Synthetic Pathways
Advanced Functionalization
For further diversification, the aromatic rings can be functionalized, typically after esterification to protect the carboxylic acid. Halogenation of the thiophene or phenyl ring, followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, can introduce a wide array of substituents.
Characterization and Quality Control
All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity Analysis: Purity should be assessed by HPLC or qNMR, with a purity of >95% being the standard for compounds intended for biological screening.
References
-
Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2018). Synthesis and biological properties of aryl methyl sulfones. Medicinal Chemistry Research, 27(8), 2055-2068. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2883. [Link]
-
Benincori, T., et al. (2020). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Molecules, 25(11), 2549. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed, 36832810. [Link]
- Bayer, A. G. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]
-
van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 64(14), 10319-10340. [Link]
-
Perepichka, I. F., et al. (2023). Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. Dyes and Pigments, 212, 111162. [Link]
-
Romer, D. R., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1379-1389. [Link]
-
El-Emam, A. A., & Al-Deeb, O. A. (2020). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 25(21), 5038. [Link]
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PubMed, 34885891. [Link]
-
Hull, J. W., Jr., et al. (2021). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 25(4), 864-872. [Link]
-
Kumar, S., et al. (2021). Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. Nature Communications, 12(1), 608. [Link]
-
Balamurugan, R., & Stalin, A. (2018). Allyl methyl sulfide, an organosulfur compound alleviates hyperglycemia mediated hepatic oxidative stress and inflammation in streptozotocin - induced experimental rats. Biomedicine & Pharmacotherapy, 104, 34-43. [Link]
-
Oniga, S., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. [Link]
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Cheng, K.-J., et al. (2015). Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescent and electrochemical properties. RSC Advances, 5(104), 85465-85472. [Link]
-
Kumar, S., & Ghorai, P. (2021). Bioactive Aryl Sulfides and Heteroaromatic Sulfides. ResearchGate. [Link]
-
Unspecified. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate. Unspecified Source. [Link]
-
Gstoettner, A., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 56(1-2), 35-42. [Link]
-
Unspecified. (n.d.). Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. ResearchGate. [Link]
-
ChemRxiv. (2021). A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]
-
Norcliffe, J. L. (2019). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. [Link]
-
Unspecified. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Unspecified Source. [Link]
-
Arshad, S., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 868-872. [Link]
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- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Center for Scaling Up Thiophene Derivative Synthesis
Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges of scaling up the synthesis of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we dissect common problems, offer practical troubleshooting advice, and provide in-depth explanations to empower you with the expertise needed for successful and efficient scale-up.
Section 1: Core Synthesis Challenges & Troubleshooting
This section addresses the most frequent and critical issues encountered during the scale-up of thiophene derivative synthesis. Each topic is presented in a question-and-answer format to directly tackle the problems you may face.
Exothermic Reactions: From Benchtop Calm to Runaway Risk
Question: My thiophene synthesis, which was well-behaved on a gram scale, is showing a dangerous exothermic profile during scale-up. How can I mitigate this?
Answer: Thermal control is paramount in large-scale reactions. What is easily dissipated in a round-bottom flask can lead to a runaway reaction in a larger reactor. Here’s how to approach this critical challenge:
-
Understand the "Why": Many thiophene syntheses, particularly those involving strong acids or organometallic reagents, are inherently exothermic. The increased volume-to-surface area ratio in larger reactors significantly reduces passive heat dissipation.
-
Proactive Thermal Management:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.
-
Controlled Addition: Instead of adding reagents all at once, employ a controlled feed strategy. This allows the cooling system to manage the heat generated in real-time. A common practice is to add the most reactive reagent slowly to a solution of the other reactants.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for the reaction. However, be mindful of potential side reactions at higher temperatures.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate heat more effectively. However, this may impact reaction kinetics and downstream processing, so a balance must be found.
-
Battling the Sludge: Managing Viscosity in Concentrated Reactions
Question: As I increased the concentration of my reactants to improve throughput, the reaction mixture became too viscous to stir effectively. What are my options?
Answer: Increased viscosity is a common physical challenge in scale-up that can lead to poor mixing, inefficient heat transfer, and ultimately, a failed or low-yielding reaction. Here are some strategies to manage a viscous reaction mixture:
-
Mechanical Solutions:
-
Stirrer Design: Standard magnetic stir bars are often inadequate for large, viscous batches. Switch to overhead mechanical stirrers with appropriate impeller designs (e.g., anchor, turbine, or helical stirrers) to ensure proper agitation.
-
Baffling: In larger reactors, baffles can be installed to improve mixing and prevent the formation of a central vortex.
-
-
Process Modifications:
-
Solvent Choice: Solvents that can better solubilize reactants and intermediates can prevent the formation of thick slurries. Consider a solvent screen at the early stages of process development.
-
Temperature Adjustment: In some cases, a moderate increase in temperature can significantly decrease viscosity. However, this must be balanced with the thermal stability of your reactants and products.[1][2]
-
Staged Addition: Similar to managing exotherms, adding one of the reactants portion-wise or as a solution can help to maintain a manageable viscosity throughout the reaction.
-
Section 2: Purification Predicaments at Scale
Transitioning from lab-scale purification to industrial-scale requires a shift in methodology. What works for a few grams is often impractical for kilograms.
Beyond the Column: Practical Purification Strategies for Bulk Thiophene Derivatives
Question: My go-to purification method, flash column chromatography, is not feasible for the multi-kilogram scale I'm targeting. What are the industrial alternatives?
Answer: Scalable purification focuses on efficiency, solvent usage, and throughput. Here are the most common industrial purification techniques for thiophene derivatives:
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
-
Solvent Screening: A thorough solvent screen is essential to identify a system that provides good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery of pure product.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled, gradual cooling process is generally preferred to avoid the trapping of impurities.
-
-
Distillation: For liquid thiophene derivatives, vacuum distillation is a powerful purification technique.[3]
-
Vacuum is Key: Many thiophene derivatives have high boiling points and may be thermally sensitive. Distilling under reduced pressure lowers the boiling point, preventing degradation.[3]
-
Fractional Distillation: If you have impurities with close boiling points, a fractionating column with a suitable number of theoretical plates will be necessary to achieve good separation.[3]
-
-
Liquid-Liquid Extraction: This is a versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases. It's particularly useful for removing water-soluble or acid/base-labile impurities.
| Purification Method | Best Suited For | Key Considerations on Scale-Up |
| Crystallization | Solid, crystalline products | Solvent selection, cooling rate, seeding strategy |
| Vacuum Distillation | Liquid, thermally stable products | Vacuum level, column efficiency, heat input |
| Liquid-Liquid Extraction | Removing soluble impurities | Solvent choice, phase separation, emulsion formation |
Section 3: FAQs - Quick Answers to Common Scale-Up Questions
Q1: How do I control regioselectivity when moving to a larger scale?
A1: Maintaining regioselectivity is crucial for the desired product's efficacy and safety. On a larger scale, temperature and mixing become more critical. Inconsistent temperature profiles within a large reactor can lead to the formation of undesired regioisomers. Ensure robust temperature control and efficient mixing to maintain a homogeneous reaction environment. For metal-catalyzed reactions, the choice of ligand can also play a significant role in directing regioselectivity.[4][5][6]
Q2: I'm observing polymerization of my thiophene derivative at higher concentrations. How can I prevent this?
A2: Thiophene and its derivatives can be susceptible to polymerization, especially under acidic conditions or in the presence of certain metals. To mitigate this, consider the following:
-
Inhibitors: For some applications, small amounts of radical inhibitors (e.g., hydroquinone) can be added.
-
Temperature Control: Polymerization is often accelerated at higher temperatures. Maintaining a strict temperature profile is crucial.
-
Oxygen Exclusion: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.
Q3: What are the key safety precautions I should take when handling large quantities of thiophene and its reagents?
A3: Thiophene is a highly flammable liquid and can be harmful if swallowed.[7] When working with large quantities, always:
-
Work in a well-ventilated area: Use a fume hood or a dedicated, ventilated enclosure.
-
Grounding and Bonding: Prevent static discharge, a potential ignition source, by properly grounding and bonding all metal containers and equipment.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Spill Kits: Have appropriate spill kits readily available. For thiophene, this may include absorbent materials and a means to neutralize any reactive reagents.
Q4: My catalyst seems to be deactivating much faster on a larger scale. What could be the cause and how can I address it?
A4: Catalyst deactivation is a common scale-up challenge. Potential causes include:
-
Mass Transfer Limitations: In a large, poorly mixed reactor, the catalyst may not be effectively dispersed, leading to localized "hot spots" or areas of high reactant concentration that can poison the catalyst.
-
Impurities: The larger quantities of starting materials and solvents used in scale-up may introduce higher absolute amounts of impurities that can act as catalyst poisons.
-
Thermal Stress: Poor temperature control can lead to catalyst sintering or decomposition.
Solutions:
-
Improve Agitation: Ensure your mixing is sufficient to keep the catalyst suspended and evenly distributed.
-
Purify Starting Materials: Analyze your starting materials for potential catalyst poisons and consider an extra purification step if necessary.
-
Catalyst Regeneration: For some catalysts, regeneration protocols can be developed to restore activity. This often involves washing with specific solvents or thermal treatments.[8][9][10]
Section 4: Experimental Workflow & Data Presentation
Workflow for Troubleshooting Catalyst Deactivation
This workflow outlines a systematic approach to diagnosing and resolving catalyst deactivation issues during the scale-up of a hypothetical Suzuki coupling reaction to synthesize a 2-arylthiophene.
Data Table: Comparison of Lab vs. Pilot Scale Suzuki Coupling
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Initial Run | Pilot Scale (1kg) - Optimized Run |
| Reactant A | 10.0 g | 1.00 kg | 1.00 kg |
| Reactant B | 12.5 g | 1.25 kg | 1.25 kg |
| Catalyst Loading | 0.5 mol% | 0.5 mol% | 0.6 mol% |
| Solvent Volume | 100 mL | 10 L | 12 L |
| Reaction Time | 4 hours | 12 hours | 6 hours |
| Yield | 92% | 65% (incomplete conversion) | 90% |
| Purity (by HPLC) | >99% | 95% (with starting material) | >99% |
| Observations | Homogeneous solution | Catalyst settling observed | Good catalyst suspension |
This table clearly illustrates the drop in performance upon scaling up and the subsequent improvement after optimization (in this case, increased catalyst loading and solvent volume to improve mixing).
References
- Chowdhury, S., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant, verifiable source]
-
ACS Applied Polymer Materials. (2026). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. [Link]
-
American Chemical Society. (2026). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Selvita. (n.d.). Scale-Up and Process Chemistry. [Link]
-
Springer. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
MDPI. (2023). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. [Link]
-
MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]
- Google Patents. (1949).
- Google Patents. (1956).
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]
- Google Patents. (1991).
-
Royal Society of Chemistry. (2022). Thiophene Synthesis | Greener Organic Transformations. [Link]
-
PubMed. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/arylation of Thiophenes. [Link]
-
PMC. (n.d.). High‐Shear Enhancement of Biginelli Reactions in Macromolecular Viscous Media. [Link]
-
ResearchGate. (2023). (PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. [Link]
-
Journal of Research in Chemistry. (n.d.). Regeneration method for spent FCC catalysts: Brief Review. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]
-
American Pharmaceutical Review. (n.d.). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations and Mitigation. [Link]
-
ES Food & Agroforestry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]
-
ResearchGate. (2023). Condensation reactions in thiophene synthesis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
PubMed. (2021). Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity. [Link]
-
Royal Society of Chemistry. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. [Link]
-
ResearchGate. (2019). Catalyst Performance in the HDPE Pyrolysis-Reforming under Reaction-Regeneration Cycles. [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
PubMed. (2020). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. [Link]
-
MDPI. (2019). Catalyst Performance in the HDPE Pyrolysis-Reforming under Reaction-Regeneration Cycles. [Link]
-
ResearchGate. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes | Request PDF. [Link]
-
PubChem. (n.d.). Thiophene. [Link]
-
Chemtek Scientific. (2024). Challenges of scaling up production from grams to kilos. [Link]
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Technical Support Center: Crystallization of Carboxylic Acids
Welcome to the technical support center for the crystallization of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystals of acidic compounds. Carboxylic acids present a unique set of challenges due to their strong hydrogen-bonding capabilities, propensity to form dimers, and pH-sensitive solubility. This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to navigate these complexities.
Troubleshooting Guide: From Oils to High-Quality Crystals
Encountering poor crystal formation is a common hurdle. This section provides a logical workflow to diagnose and solve the most frequent issues.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common crystallization problems. Start with the observed outcome and follow the suggested paths to identify and implement a solution.
Caption: A decision-making flowchart for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: My carboxylic acid "oils out" instead of crystallizing. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation level is too high, or the cooling rate is too fast, causing the solute to crash out of solution before it has time to organize into an ordered crystal lattice.[1] The strong hydrogen-bonding ability of carboxylic acids can also lead to the formation of highly concentrated, stable liquid aggregates.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, insulate the flask to slow down the cooling process. A Dewar flask or a water bath can provide a more gradual temperature drop.[2]
-
Add More Solvent: Re-heat the solution and add a small amount of additional solvent (10-20% more). This slightly reduces the concentration, requiring a lower temperature to be reached before nucleation begins, which can prevent the initial rapid precipitation.[3]
-
-
Change the Solvent System:
-
The solvent may be too "good," meaning the solute is too soluble. A solvent should be chosen in which the compound is moderately soluble.[4] Try a solvent in which your compound has slightly lower solubility at elevated temperatures.
-
Utilize an anti-solvent (see Protocol 2). This technique involves dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to gently induce crystallization.[5][6]
-
-
Check Purity: Impurities can disrupt the crystal lattice formation and act as "eutectic melters," lowering the melting point of the solid phase and favoring oiling. A minimum purity of 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[7] If purity is a concern, purify the material using chromatography or another suitable method.[8]
Q2: How do I select the best solvent system for my carboxylic acid?
A2: Solvent selection is critical and hinges on balancing solubility, hydrogen-bonding interactions, and solvent volatility.[7] The ideal solvent should dissolve the carboxylic acid when hot but have low solubility when cold.[9]
Key Principles:
-
"Like Dissolves Like": Solvents with functional groups similar to carboxylic acids (e.g., alcohols, acetic acid) are often good solubilizers.[10][11] However, a solvent that is too similar may result in excessively high solubility, making crystallization difficult.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial.[7][12] Solvents with strong hydrogen bonding capabilities can compete with the carboxylic acid's self-association (dimer formation), which can either help or hinder crystallization.[13][14] For instance, solvents that disrupt the strong carboxylic acid dimers may facilitate the formation of a different, more ordered crystal lattice.
-
Systematic Screening: The most effective approach is a systematic screening of solvents from different chemical classes (e.g., alcohols, esters, ketones, hydrocarbons). Start with small amounts of your compound (~10-20 mg) and test its solubility in various solvents at room temperature and upon heating.
Table 1: Common Solvents for Carboxylic Acid Crystallization
| Solvent Class | Example(s) | Polarity | H-Bonding Ability | Typical Use Case |
| Alcohols | Methanol, Ethanol | High | Donor & Acceptor | Good for many polar carboxylic acids. |
| Esters | Ethyl Acetate | Medium | Acceptor Only | Often a good balance of polarity. |
| Ketones | Acetone | Medium | Acceptor Only | Can be too volatile for slow evaporation.[7] |
| Ethers | THF, Dioxane | Medium-Low | Acceptor Only | Good for compounds with moderate polarity. |
| Hydrocarbons | Hexanes, Toluene | Low | None | Often used as anti-solvents. |
| Water | Water | Very High | Donor & Acceptor | Suitable for very polar, water-soluble acids.[1] |
Q3: What is the role of pH in crystallizing carboxylic acids, and how can I use it to my advantage?
A3: The pH of an aqueous solution directly controls the ionization state of a carboxylic acid. This dramatically affects its solubility and intermolecular interactions, making pH a powerful tool for crystallization.[15]
-
At Low pH (pH < pKa): The carboxylic acid is in its neutral, protonated form (-COOH). In this state, it is typically less soluble in water and forms strong hydrogen-bonded dimers, which can facilitate crystallization.
-
At High pH (pH > pKa): The carboxylic acid is in its ionized, deprotonated carboxylate form (-COO⁻). As a salt, it is usually much more soluble in water, preventing crystallization.
This pH-dependent solubility is the basis for pH swing crystallization (see Protocol 3). By dissolving the carboxylate salt at a high pH and then slowly lowering the pH by adding acid, you can carefully control the transition to the neutral, less soluble form, thereby inducing controlled crystallization.[15][16] This method is particularly effective for compounds that are otherwise difficult to crystallize from organic solvents.
Q4: My crystals are always tiny needles or an amorphous powder. How can I grow larger, higher-quality single crystals?
A4: The formation of small needles or powders indicates that the rate of nucleation (the initial formation of small crystal seeds) is much faster than the rate of crystal growth.[17] To get larger crystals, you need to create conditions that favor growth over nucleation.
Strategies to Improve Crystal Quality:
-
Minimize Supersaturation: High supersaturation leads to rapid, uncontrolled nucleation.[17][18] Slowing down the process is key.
-
Slow Evaporation: Use a vial with a narrow opening or cover it with parafilm and poke only a few small holes with a needle. This reduces the rate of solvent evaporation.
-
Slow Cooling: As mentioned in A1, use an insulated container to ensure the solution cools over several hours or even days.
-
-
Use Vapor Diffusion: This is one of the best methods for growing high-quality single crystals from a small amount of material.[7] The compound is dissolved in a "good" solvent and placed in a sealed chamber containing a larger reservoir of a volatile "poor" solvent (anti-solvent). The anti-solvent slowly diffuses in the vapor phase into the solution of your compound, gradually inducing crystallization (see Protocol 4).[19][20][21]
-
Seeding: If you have a few small crystals, you can use them as "seeds." Prepare a saturated (but not yet supersaturated) solution of your compound and add one or two of the best-looking small crystals. As the solution slowly cools or evaporates, your compound will deposit onto the existing seed crystals, allowing them to grow larger rather than forming new nuclei.[7]
Q5: Can polymorphism affect my results?
A5: Yes, absolutely. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[22][23] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability. For carboxylic acids, polymorphism often arises from different hydrogen-bonding arrangements (e.g., chains vs. dimers) or molecular conformations.[22][24][25]
It is crucial to be aware that changing the crystallization solvent or conditions (e.g., temperature, rate of cooling) can lead to the formation of a different polymorph.[26] If you are developing a pharmaceutical product, controlling and identifying the polymorph is a critical regulatory requirement. Techniques like Powder X-ray Diffraction (PXRD) can be used to identify and distinguish between different polymorphic forms.[13]
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This method is ideal when your compound is highly soluble in one solvent but poorly soluble in another miscible solvent.
-
Dissolution: Dissolve your carboxylic acid in the minimum amount of a "good" solvent (e.g., ethanol, THF) at room temperature or with gentle heating.
-
Filtration (Optional): If any insoluble impurities are present, filter the solution while warm through a small cotton plug in a pipette.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent, e.g., water, hexanes) dropwise to the clear solution while gently swirling.[5][6]
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been exceeded and nucleation is beginning.
-
Promote Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, add a few more drops of the anti-solvent to return to the faintly turbid state.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over a period of several hours to days.
Protocol 2: pH Swing Crystallization (for water-soluble compounds)
This technique leverages the change in solubility of a carboxylic acid with pH in an aqueous medium.
-
Dissolution: Dissolve your carboxylic acid in an aqueous basic solution (e.g., 0.1 M NaOH). Use a pH where the compound is fully deprotonated and soluble (typically pH > pKa + 2).
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Acidification: Slowly add an acidic solution (e.g., 0.1 M HCl) dropwise with continuous stirring. Monitor the pH with a pH meter or pH paper.
-
Nucleation & Growth: As the pH approaches the pKa of your compound, the neutral, less soluble form will begin to precipitate. The key is to add the acid very slowly around this pH range to encourage the growth of well-defined crystals rather than an amorphous powder.[15][27]
-
Equilibration: Once the desired pH is reached (typically pH < pKa - 2), allow the mixture to stir slowly or stand undisturbed to let the crystallization complete.
-
Isolation: Collect the crystals by filtration, wash with cold water, and dry.
Protocol 3: Vapor Diffusion (Hanging Drop Method)
This is a premier technique for obtaining high-quality single crystals when only a small amount of material is available.[7][19][28]
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, add ~500 µL of the "poor" solvent (the anti-solvent).
-
Prepare the Drop: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of your carboxylic acid dissolved in a "good," less volatile solvent.
-
Seal the Well: Invert the coverslip and place it over the reservoir well, using vacuum grease to create an airtight seal. The drop of your solution is now "hanging" over the reservoir.
-
Equilibration: Over time, the more volatile anti-solvent from the reservoir will diffuse as a vapor into the hanging drop. Simultaneously, the "good" solvent will slowly evaporate from the drop into the reservoir.[20][21] This process slowly increases the concentration of both your compound and the anti-solvent in the drop, gently pushing the system towards supersaturation and inducing crystal growth.
-
Incubation: Store the plate in a vibration-free location and monitor periodically for crystal growth over several days or weeks.
Caption: Diagram of the hanging drop vapor diffusion method.
References
-
Guide for crystallization. (n.d.). University of Rennes. Retrieved January 24, 2026, from [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014–1021. Retrieved January 24, 2026, from [Link]
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Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. YouTube. Retrieved January 24, 2026, from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved January 24, 2026, from [Link]
-
Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. (2008). Crystal Growth & Design. Retrieved January 24, 2026, from [Link]
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Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved January 24, 2026, from [Link]
-
Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
"pH Swing" in Frozen Solutions—Consequence of Sequential Crystallization of Buffer Components. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2024). Future Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved January 24, 2026, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development. Retrieved January 24, 2026, from [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved January 24, 2026, from [Link]
-
SUPERSATURATION-CONTROLLED CRYSTALLIZATION. (2007). LUTPub. Retrieved January 24, 2026, from [Link]
-
The Role of Hydrogen Bonding in Co-crystals. (2015). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Crystal polymorphism. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. (2022, January 31). YouTube. Retrieved January 24, 2026, from [Link]
-
Crystallisation Techniques. (2006). University of Canterbury. Retrieved January 24, 2026, from [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. Retrieved January 24, 2026, from [Link]
-
Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid). (2017). Polymers. Retrieved January 24, 2026, from [Link]
-
The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. (2014). New Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved January 24, 2026, from [Link]
-
Cocrystallization of Caffeine with Carboxylic Acids and Flavonoids. (2022). Crystal Growth & Design. Retrieved January 24, 2026, from [Link]
- Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
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Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. (2018). Crystal Growth & Design. Retrieved January 24, 2026, from [Link]
-
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Advice for Crystallization. (n.d.). University of Potsdam. Retrieved January 24, 2026, from [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles. Retrieved January 24, 2026, from [Link]
- Processes involving the use of antisolvent crystallization. (2006). Google Patents.
-
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). Crystal Growth & Design. Retrieved January 24, 2026, from [Link]
-
High-Pressure Polymorphism in Carboxylic Acid Derivatives. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals?. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Crystallization from a supersaturated solution. (n.d.). California State University Dominguez Hills. Retrieved January 24, 2026, from [Link]
-
Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2012). CrystEngComm. Retrieved January 24, 2026, from [Link]
-
Procedure for antisolvent crystallization using (a) a previous method... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Conformational Polymorphism in Organic Crystals: Structural and Functional aspects. (2019). SFA ScholarWorks. Retrieved January 24, 2026, from [Link]
-
How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube. Retrieved January 24, 2026, from [Link]
-
Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
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Technical Support Center: Navigating the Complexities of the Methylthio Functional Group in Synthesis
Welcome to the technical support center dedicated to the stability and reactivity of the methylthio (-SCH₃) functional group. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common, yet sometimes problematic, moiety. Here, we move beyond textbook descriptions to provide field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the behavior of the methylthio group.
Q1: What are the primary stability concerns with the methylthio group during a multi-step synthesis?
The methylthio group, a type of thioether, is generally stable but possesses specific reactivities that can lead to undesired side reactions. The three primary concerns are:
-
Oxidation: The sulfur atom is susceptible to oxidation, readily forming a sulfoxide (R-S(=O)CH₃) and subsequently a sulfone (R-S(=O)₂CH₃) in the presence of oxidizing agents.[1][2] This is often the most significant and frequently encountered issue.
-
Catalyst Poisoning: Sulfur compounds are notorious for poisoning transition metal catalysts, particularly those based on palladium, platinum, rhodium, and nickel.[3] The sulfur atom can bind strongly to the metal surface, deactivating the catalyst and halting the reaction.[3]
-
Lewis Basicity/Nucleophilicity: The lone pairs on the sulfur atom can act as a Lewis base, coordinating to Lewis acids or alkylating agents. While less nucleophilic than a thiolate, this reactivity can lead to the formation of sulfonium salts (R-S⁺(CH₃)R').
Q2: My starting material contains a methylthio group, and my next step is an oxidation reaction on another part of the molecule. What should I expect?
You should expect competitive oxidation of the methylthio group. Thioethers are easily oxidized, often under milder conditions than many other functional groups.[1] For instance, reagents like hydrogen peroxide, m-CPBA, or even exposure to air over long periods can convert the methylthio group into a sulfoxide.[4] Stronger oxidizing agents will likely form the sulfone.[2][5] This side reaction can lead to a mixture of products, complicating purification and reducing the yield of your desired compound.
Q3: Is it possible to selectively oxidize the methylthio group?
Yes, selective oxidation is not only possible but is a common synthetic transformation. The key is careful control of the oxidant and reaction conditions.
-
To the Sulfoxide: One equivalent of a mild oxidizing agent like sodium periodate (NaIO₄) or hydrogen peroxide in a controlled manner is often used.[4][6]
-
To the Sulfone: Using an excess of a stronger oxidizing agent, such as m-CPBA (2.2 equivalents or more) or potassium permanganate (KMnO₄), will typically drive the oxidation to the sulfone state.[5]
The choice of oxidant and solvent can significantly influence the outcome.
Q4: I'm planning a cross-coupling reaction (e.g., Suzuki, Heck) on a substrate containing a methylthio group. Will this be a problem?
Yes, this is a significant point of concern. The sulfur atom of the methylthio group can act as a potent poison for the palladium catalyst used in most cross-coupling reactions.[3] This can lead to sluggish or completely inhibited reactions. Strategies to mitigate this are discussed in the Troubleshooting Guide (Section 2).
Q5: Is the methylthio group sensitive to strong acids or bases?
The methylthio group itself is relatively robust towards many acidic and basic conditions. Unlike a thioester, it is not readily hydrolyzed. However, extreme conditions can pose risks:
-
Strong Acids: Very strong acids in combination with heat can potentially lead to cleavage of the C-S bond, though this is not a common transformation.
-
Strong Bases: Strong bases (like n-BuLi) can deprotonate the methyl group if it is adjacent to a stabilizing group (e.g., an aromatic ring), leading to undesired alkylation or rearrangement reactions.
-
Compatibility: The primary concern is often the compatibility of other functional groups in the molecule with the required acids or bases, rather than the stability of the methylthio group itself.
Q6: Should I use a protecting group for the methylthio moiety?
Protecting a simple methylthio group is uncommon in synthesis. Unlike alcohols or amines, there are no standard, reliable "protecting groups" for thioethers that can be easily installed and removed.[7][8] The more common strategy is to manage its inherent reactivity through careful selection of reagents and reaction conditions.
However, a viable, albeit indirect, strategy is to temporarily oxidize the thioether to a sulfoxide. The sulfoxide is significantly more polar and less prone to catalyst poisoning. After the critical reaction step is completed, the sulfoxide can be reduced back to the thioether. This "protect-by-oxidation" approach is a powerful tool.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental problems.
Guide 2.1: Unwanted Oxidation of the Methylthio Group
Problem: During a reaction intended to modify another part of the molecule, you observe the formation of sulfoxide and/or sulfone byproducts, confirmed by mass spectrometry (M+16 and M+32 peaks).
Causality: The reagents or conditions you are using are sufficiently oxidative to affect the electron-rich sulfur atom. This can even include prolonged exposure to atmospheric oxygen, especially if catalyzed by light or trace metals.
Troubleshooting Workflow
Caption: Strategies to overcome catalyst poisoning.
Detailed Protocols
Protocol 2.2.1: The "Protect-by-Oxidation" and Reduction Sequence
This is often the most robust solution.
Step 1: Oxidation to the Sulfoxide
-
Dissolve your methylthio-containing substrate (1.0 eq) in a suitable solvent like methanol or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium periodate (NaIO₄) (1.1 eq) in water dropwise.
-
Stir the reaction at 0°C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by filtering the solids and extracting the product. Purify by column chromatography.
Step 2: Perform the Cross-Coupling Reaction
-
Use the newly synthesized sulfoxide as your substrate in your standard cross-coupling protocol. The sulfoxide is a much poorer ligand for palladium and should not interfere with the reaction.
Step 3: Reduction back to the Thioether
-
Dissolve the purified cross-coupling product (the sulfoxide) in a solvent like TFA or a mixture of DCM/TFA.
-
Cool to 0°C and add a reducing agent such as triflic anhydride (Tf₂O) followed by sodium iodide (NaI), or use a dedicated reagent like oxalyl chloride/NaI.
-
Stir until the reaction is complete as monitored by LC-MS.
-
Quench carefully with a sodium thiosulfate solution and work up to isolate your final thioether product.
Section 3: Advanced Topics
Q7: Can the methylthio group act as a leaving group?
Under normal conditions, the methylthiolate anion (⁻SCH₃) is a poor leaving group due to the relatively high pKa of methanethiol. [9]However, its leaving group ability can be dramatically enhanced in two ways:
-
Oxidation: Oxidation to a methylsulfonyl group (-SO₂CH₃) transforms it into an excellent leaving group, comparable to tosylate. [9]This is frequently exploited in nucleophilic aromatic substitution (SNAᵣ) reactions.
-
Alkylation: Conversion to a dimethylsulfonium salt (-S⁺(CH₃)₂) makes it an excellent leaving group (dimethyl sulfide). This can be achieved with alkylating agents like methyl iodide or methyl triflate.
Comparative Leaving Group Ability
| Group | Structure | Relative Leaving Group Ability | pKa of Conjugate Acid (approx.) |
| Methylthio | -SCH₃ | Poor | 10.7 (CH₃SH) |
| Dimethylsulfonium | -S⁺(CH₃)₂ | Excellent | N/A |
| Methylsulfinyl | -S(O)CH₃ | Moderate | ~35 (DMSO) |
| Methylsulfonyl | -SO₂CH₃ | Excellent | -2.6 (CH₃SO₃H) |
Data compiled from various sources, including reference.[9]
This table clearly illustrates that oxidizing the methylthio group to the methylsulfonyl group increases the acidity of the conjugate acid dramatically, making its anion a much more stable and thus better leaving group. [9]
References
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Wikipedia. (n.d.). Methionine. Retrieved from [Link]
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Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Retrieved from [Link]
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Pan, M. M., & Kovac, J. R. (2021). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Journal of the American Chemical Society, 143(42), 16890–16901. Retrieved from [Link]
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Atta, M., et al. (2011). The methylthiolation reaction mediated by the Radical-SAM enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1779-1791. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Wang, P., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 23(15), 6062–6066. Retrieved from [Link]
-
Toohey, J. I. (1977). Methylthio group cleavage from methylthioadenosine. Description of an enzyme and its relationship to the methylthio requirement of certain cells in culture. Biochemical and Biophysical Research Communications, 78(4), 1273-80. Retrieved from [Link]
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OSTI.GOV. (2025, October 23). Architecture, catalysis and regulation of methylthio-alkane reductase for bacterial sulfur acquisition from volatile organic compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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Singh, V., et al. (2014). Transition State Analogues Enhanced by Fragment-Based Structural Analysis: Bacterial Methylthioadenosine Nucleosidases. Journal of the American Chemical Society, 136(32), 11434–11443. Retrieved from [Link]
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ACS Publications. (n.d.). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Bioconjugate Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]
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ResearchGate. (n.d.). On Safety Aspects of a Methyl Group in Drug Design. Formation of reactive metabolites mediated by certain benzylic alcohols (updated). Retrieved from [Link]
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Chemistry Stack Exchange. (2023, January 15). Stable thioesters in biological millieu?. Retrieved from [Link]
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RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]
-
YouTube. (2021, February 2). 13.8 Sulfides | Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). Final Analysis: Sulfur as a Catalyst Poison | Request PDF. Retrieved from [Link]
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ResearchGate. (2021, May 9). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. Retrieved from [Link]
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ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]
-
Scribd. (n.d.). Protecting Group Handout | PDF | Amine | Ether. Retrieved from [Link]
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MDPI. (2019, May 28). Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. Retrieved from [Link]
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Reddit. (2019, December 6). What are protecting groups for thiols that can be radically cleaved?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
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MDPI. (n.d.). Methyl-Containing Pharmaceuticals. Retrieved from [Link]
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PubMed. (n.d.). Methylthiomethyl, a new carboxyl protecting group in peptide synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 7). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Retrieved from [Link]
-
YouTube. (2024, September 18). CHEMOSELECTIVE TYPES OF SELECTIVITY (WHICH – functional groups) REACTIONS SELECTIVE REDUCTION. Retrieved from [Link]
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Technical Support Center: Refining HPLC Purification Methods for Polar Aromatic Compounds
Welcome to the technical support center dedicated to advancing your High-Performance Liquid Chromatography (HPLC) purification methods for polar aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions and troubleshooting strategies, empowering you to achieve robust and reproducible purifications.
Introduction: The Challenge of Polar Aromatic Compounds
Polar aromatic compounds are prevalent in pharmaceuticals, natural products, and metabolomics. Their inherent polarity, often coupled with aromaticity, presents a significant hurdle for traditional reversed-phase (RP) HPLC. Common issues include poor retention on nonpolar stationary phases like C18, leading to elution near the void volume, and problematic peak shapes. This guide will equip you with the knowledge to navigate these challenges effectively by exploring alternative chromatographic modes, optimizing mobile phases, and systematically troubleshooting common problems.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC purification of polar aromatic compounds.
Q1: Why do my polar aromatic compounds show poor retention on a standard C18 column?
Standard C18 columns are packed with silica particles bonded with long, nonpolar C18 alkyl chains. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase.[1][2] Highly polar compounds have a strong affinity for the polar mobile phase (typically a mixture of water and a less polar organic solvent) and interact weakly with the nonpolar stationary phase.[3][4] This results in minimal retention and early elution, often with the solvent front, making purification and quantification difficult.[4][5]
Q2: What are the primary alternative strategies to reversed-phase HPLC for retaining polar aromatic compounds?
When traditional RP-HPLC fails, several alternative strategies can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, diol, or amino-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small amount of aqueous solvent.[4][6][7] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[8][9] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[4][8]
-
Mixed-Mode Chromatography (MMC): These columns possess stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange functionalities.[10] This dual nature allows for the simultaneous retention of both nonpolar and polar/ionic compounds, offering great flexibility in method development.[10][11]
-
Aqueous Normal Phase (ANP) Chromatography: This mode can be considered a subset of HILIC and uses a polar stationary phase with a mobile phase consisting of a high percentage of organic solvent and a small amount of water. It provides both reversed-phase and normal-phase retention characteristics.[12]
Q3: How does mobile phase pH affect the retention and peak shape of my ionizable polar aromatic compounds?
The pH of the mobile phase is a critical parameter for ionizable compounds as it dictates their charge state.[2][13] For acidic or basic polar aromatic compounds, adjusting the mobile phase pH can significantly alter their retention and peak shape.[14]
-
For acidic compounds: Using a mobile phase pH about 2 units below the analyte's pKa will keep it in its neutral, more hydrophobic form, thereby increasing retention on a reversed-phase column.
-
For basic compounds: A mobile phase pH approximately 2 units above the pKa will ensure the compound is in its neutral form, enhancing retention. Conversely, if the mobile phase pH is close to the analyte's pKa, a mixture of ionized and neutral forms will exist, often leading to broad or tailing peaks.[15]
Q4: What type of detector is most suitable for polar aromatic compounds?
Due to the presence of the aromatic ring, which contains chromophores, UV-Vis detectors are the most widely used and effective for detecting polar aromatic compounds.[16] These detectors are robust, cost-effective, and offer high sensitivity for compounds with conjugated double bonds or aromatic systems.[16] For even higher sensitivity and structural information, a Mass Spectrometry (MS) detector can be coupled with the HPLC system.[17]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of polar aromatic compounds.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue, particularly with basic polar aromatic compounds on silica-based columns.[18]
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | Residual silanol groups on the silica surface of the stationary phase can be deprotonated and negatively charged, leading to strong, unwanted ionic interactions with basic analytes. This secondary retention mechanism causes peak tailing.[15][18] | Operate at a lower pH: A mobile phase pH of 3 or below will protonate the silanol groups, minimizing these interactions.[18] Use a highly deactivated (end-capped) or polar-embedded column: These columns have fewer accessible silanol groups.[15] Add a competing base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to saturate the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[18] | Reduce the injection volume or sample concentration. |
| Column Bed Deformation | A void at the head of the column can cause band broadening and peak tailing.[18] | Reverse-flush the column (if permissible by the manufacturer) to remove any blockage at the inlet frit. [18] If the problem persists, the column may need to be replaced. |
| Extra-column Volume | Excessive tubing length or a large-volume detector cell can contribute to band broadening.[15] | Use tubing with a smaller internal diameter and shorter length. Ensure all fittings are properly connected to minimize dead volume. |
Problem 2: Inadequate Retention in Reversed-Phase Mode
As discussed in the FAQs, poor retention is a primary challenge for polar compounds in RP-HPLC.
| Potential Cause | Explanation | Recommended Solution |
| High Polarity of Analyte | The analyte has a much stronger affinity for the polar mobile phase than the nonpolar stationary phase.[5] | Switch to an alternative chromatographic mode: HILIC or Mixed-Mode Chromatography are often the best solutions.[4] Use a polar-endcapped or polar-embedded C18 column: These columns are designed for better retention of polar compounds in highly aqueous mobile phases.[12][19] Employ ion-pairing agents: For ionic polar compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention. However, these agents can be difficult to remove from the column and may not be compatible with MS detection. |
| Stationary Phase Dewetting | When using highly aqueous mobile phases (>95% water) with traditional C18 columns, the water can be expelled from the hydrophobic pores of the stationary phase, leading to a loss of retention. | Use an "aqueous stable" C18 column (e.g., polar-endcapped or with a wider pore size). [19] Ensure the mobile phase always contains a small percentage of organic solvent (at least 5%). |
Problem 3: Poor Resolution of Co-eluting Polar Aromatic Compounds
Achieving baseline separation of structurally similar polar aromatic compounds can be challenging.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Selectivity | The stationary and mobile phases do not provide enough differential interaction with the analytes to separate them. | Optimize the mobile phase: - Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[20] - Adjust the pH: For ionizable compounds, small changes in pH can significantly impact selectivity.[2][14] - Modify buffer concentration: In ion-exchange or mixed-mode chromatography, buffer concentration affects retention and selectivity. Try a different stationary phase: A column with a different chemistry (e.g., a phenyl or pentafluorophenyl (PFP) phase for aromatic compounds) can provide alternative selectivity through π-π interactions.[21] |
| Low Column Efficiency | The column may not be providing a sufficient number of theoretical plates for the separation. | Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column. [15] Optimize the flow rate. |
Experimental Workflows and Diagrams
Workflow for Method Development for Unknown Polar Aromatic Compounds
This workflow provides a systematic approach to developing a purification method for a novel polar aromatic compound.
Caption: A systematic workflow for HPLC method development for polar aromatic compounds.
Mechanism of HILIC vs. Reversed-Phase Chromatography
This diagram illustrates the fundamental differences in the retention mechanisms between HILIC and RP chromatography.
Caption: Comparison of retention mechanisms in RP-HPLC and HILIC for polar analytes.
References
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Pesek, J. (2013, June 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America. [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
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Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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LCGC International. Mixed-Mode Chromatography—A Review. [Link]
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Mastelf. (2025, February 5). Understanding Detectors in HPLC: Which One is Right for Your Analysis?. [Link]
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LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
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Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
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Phenomenex. (2025, April 1). Types of HPLC Detectors. [Link]
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
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LCGC International. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
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Timberline Instruments. (2025, December 8). HPLC Columns & Detectors: Temp Control for Lab Precision. [Link]
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LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
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PMC. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]
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YouTube. (2023, November 20). Choosing the Right HPLC Detector. [Link]
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Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
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YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
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Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC. [Link]
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LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
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PubMed. (2012, October 12). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific integrity. This guide provides an in-depth technical comparison of the methodologies employed to validate the structure of a novel thiophene derivative, 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid. Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, establishing a self-validating system for structural elucidation. We will explore the synthesis of this molecule and then meticulously detail the analytical techniques used to confirm its identity, comparing these methods and their outcomes. Furthermore, we will contextualize the importance of this molecule by comparing its potential biological activity to relevant existing therapeutic agents.
The Synthetic Pathway: A Rationale-Driven Approach
The synthesis of this compound leverages well-established organometallic cross-coupling reactions, which offer a high degree of control and predictability. A plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its broad functional group tolerance and high yields.[1][2]
The logical flow of the synthesis is outlined below:
The rationale for this synthetic strategy is rooted in the reliability of palladium-catalyzed cross-coupling reactions for the formation of C-C bonds between aromatic rings.[1][2] The use of a boronic acid derivative (4-(methylthio)phenylboronic acid) is advantageous due to its stability and relatively low toxicity compared to other organometallic reagents. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is standard for this type of transformation. A base, typically sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent like toluene and an aqueous solution of the base, facilitates the interaction of the organic and inorganic reagents.
A Multi-Faceted Approach to Structural Validation
The confirmation of the synthesized molecule's structure is not reliant on a single technique but rather on the convergence of data from multiple orthogonal analytical methods. This approach minimizes the risk of misinterpretation and provides a robust, self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[3] Both ¹H and ¹³C NMR are indispensable for the structural validation of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of the target molecule is expected to exhibit distinct signals corresponding to each unique proton environment. Based on data from structurally similar compounds, the anticipated chemical shifts (δ) are presented in the table below.[3]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | ~12-13 | Singlet (broad) | - |
| Thiophene H-3 | ~7.3-7.5 | Doublet | ~3.5-4.0 |
| Thiophene H-4 | ~7.1-7.3 | Doublet | ~3.5-4.0 |
| Phenyl H (ortho to SMe) | ~7.2-7.4 | Doublet | ~8.0-8.5 |
| Phenyl H (meta to SMe) | ~7.5-7.7 | Doublet | ~8.0-8.5 |
| -S-CH₃ | ~2.5 | Singlet | - |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The expected chemical shifts for the carbon atoms in this compound are summarized below, with reference to data for similar thiophene derivatives.[3][4]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -COOH | ~162-165 |
| Thiophene C-2 | ~133-135 |
| Thiophene C-5 | ~145-148 |
| Thiophene C-3 | ~127-129 |
| Thiophene C-4 | ~125-127 |
| Phenyl C (ipso, attached to thiophene) | ~130-132 |
| Phenyl C (ortho to SMe) | ~126-128 |
| Phenyl C (meta to SMe) | ~129-131 |
| Phenyl C (para to thiophene, attached to SMe) | ~139-141 |
| -S-CH₃ | ~15-17 |
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing a fundamental piece of evidence for its identity. For this compound (C₁₂H₁₀O₂S₂), the expected exact mass is 250.0122 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The IR spectrum of the target compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-S (Thiophene) | 600-800 | Stretching |
The convergence of data from these three techniques—NMR, MS, and IR—provides a robust and self-validating confirmation of the synthesized molecule's structure.
The overall validation workflow is depicted in the following diagram:
Comparative Analysis: Benchmarking Against Alternatives
Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5] Derivatives of thiophene-2-carboxylic acid, in particular, have shown promise as inhibitors of various enzymes.
A key emerging target for such compounds is the sirtuin family of enzymes, particularly SIRT1, which is implicated in a variety of age-related diseases, including metabolic disorders and cancer.[6][7] Therefore, it is valuable to compare the potential of this compound with known SIRT1 inhibitors.
| Compound | Scaffold | Reported IC₅₀ (SIRT1) | Reference |
| This compound | Thiophene-2-carboxylic acid | Hypothesized to be in the low micromolar range | - |
| EX-527 | Carboline | 9.8 nM | [8] |
| Cambinol | Naphthol | 56 µM | [8] |
| Sirtinol | Naphthol | 131 µM | [6] |
While experimental data for the direct SIRT1 inhibitory activity of this compound is not yet publicly available, its structural similarity to other known enzyme inhibitors suggests it is a promising candidate for further investigation. The thiophene ring acts as a bioisostere for a phenyl ring, and the carboxylic acid can participate in crucial hydrogen bonding interactions within an enzyme's active site. The 4-(methylthio)phenyl substituent provides a lipophilic region that can engage in hydrophobic interactions, potentially enhancing binding affinity.
The logical relationship for a comparative evaluation is as follows:
Experimental Protocols
To ensure the reproducibility and accuracy of the validation process, detailed experimental protocols are essential.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-bromothiophene-2-carboxylic acid (1.0 eq.), 4-(methylthio)phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a solvent mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2 M).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Standard Protocol for NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
Conclusion
The structural validation of a synthesized compound like this compound is a critical step in the research and development pipeline. This guide has outlined a robust, multi-technique approach that combines the strengths of NMR spectroscopy, mass spectrometry, and infrared spectroscopy to provide an unambiguous confirmation of the molecule's identity. The causality behind the choice of a Suzuki-Miyaura coupling for its synthesis has been explained, and a framework for comparing its potential biological activity against established alternatives has been presented. By adhering to these principles of rigorous validation and comparative analysis, researchers can ensure the integrity of their findings and make informed decisions in the pursuit of novel therapeutic agents.
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Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. (n.d.). MDPI. [Link]
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5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. [Link]
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Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. (n.d.). MDPI. [Link]
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Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. (n.d.). The Royal Society of Chemistry. [Link]
- Preparation method of 2-thiophenecarboxylic acid. (n.d.).
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Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). PMC. [Link]
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis Online. [Link]
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Structure-activity relationship and interaction studies of new SIRT1 inhibitors with the scaffold of 3-(furan-2-yl)-[3][6][9]triazolo[3,4-b][3][6][10]thiadiazole. (2014). PubMed. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). NIH. [Link]
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5-Phenyl thiophene amino phenol derivatives: Synthesis, spectroscopic characterization, computational study and antimicrobial activity. (n.d.). ResearchGate. [Link]
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Sirtuin activators and inhibitors: Promises, achievements, and challenges. (n.d.). PMC. [Link]
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Preprints.org. [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). ResearchGate. [Link]
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Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). SpringerLink. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
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5-Methylthiophene-2-carboxylic acid. (n.d.). PubChem. [Link]
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various scaffolds of known sirtuin inhibitors. (n.d.). ResearchGate. [Link]
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Structure-activity relationship of inhibitors against SIRT1-3. (A). (n.d.). ResearchGate. [Link]
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Do carboxylic acids interfere with Suzukis? (2021). Reddit. [Link]
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A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (n.d.). Physics @ Manasagangotri. [Link]
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13 C NMR spectrum of the poly(thio ester) 4f. (n.d.). ResearchGate. [Link]
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5-(Methylthio)-4-phenyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid methyl ester. (n.d.). ChemWhat. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 5-[4-(methylthio)phenyl]thiophene-2-carboxylic acid, a key building block in various pharmaceutical syntheses. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to ensure a comprehensive understanding of how to establish a robust and self-validating purity assessment system.
Introduction: The Critical Role of Purity in Drug Development
This compound (CAS No. 870703-97-2) is a heteroaromatic carboxylic acid with a molecular weight of 250.34 g/mol .[1] Its structural motifs, a substituted thiophene ring linked to a phenyl sulfide group, are prevalent in medicinally active compounds. The efficacy and safety of any final drug product are directly linked to the purity of its starting materials and intermediates. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final formulation. Therefore, a validated, high-resolution analytical method is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity determination of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power and sensitivity are ideal for separating the main compound from structurally similar impurities that may arise during synthesis.
Understanding Potential Impurities in the Synthesis of this compound
A robust HPLC method must be capable of separating the target compound from potential impurities. The synthesis of this compound often involves a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while efficient, can lead to several classes of impurities.[3][4]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 5-bromothiophene-2-carboxylic acid (or its ester) and 4-(methylthio)phenylboronic acid.
-
Homocoupling Products: Biphenyl derivatives from the self-coupling of the boronic acid and bithiophene derivatives from the coupling of the thiophene starting material.
-
Protodeboronation Product: Thiophene-2-carboxylic acid, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Intermediates: Incomplete reaction products or side-products from preceding synthetic steps. For instance, the synthesis of substituted thiophenes can involve multiple steps where intermediates may be carried over.[5][6][7]
-
Reagents and Catalysts: Residual palladium catalysts and ligands.
Degradation Products:
-
Oxidation Products: The methylthio group can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone.
-
Decarboxylation Products: Loss of the carboxylic acid group under thermal or chemical stress.
A well-designed HPLC method will be able to resolve the main peak from all these potential impurities, ensuring an accurate purity assessment.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is critical for achieving the desired separation. For aromatic carboxylic acids, reversed-phase HPLC is the most common approach.[8][9] We will compare two common reversed-phase methods: Ion-Suppression and Ion-Pairing chromatography.
| Feature | Ion-Suppression HPLC | Ion-Pairing HPLC |
| Principle | The mobile phase is acidified to suppress the ionization of the acidic analyte, increasing its hydrophobicity and retention on a non-polar stationary phase.[10] | An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion-pair that is retained on a non-polar stationary phase. |
| Typical Mobile Phase | Acetonitrile/Water with an acidifier (e.g., trifluoroacetic acid, formic acid, or phosphoric acid).[11] | Acetonitrile/Water with an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acids). |
| Advantages | Simple mobile phase preparation, compatible with MS detection (with volatile acids like formic acid), generally good peak shapes for acidic compounds. | Can provide enhanced retention and selectivity for ionic compounds that are poorly retained by ion-suppression methods. |
| Disadvantages | May not provide sufficient retention for very polar impurities. Peak tailing can be an issue if the pH is not adequately controlled. | The ion-pairing reagent can be difficult to remove from the column, leading to long equilibration times and potential for carryover. Generally not compatible with MS detection. |
For routine quality control and purity profiling of synthesized this compound, Ion-Suppression HPLC is generally the preferred method due to its simplicity, robustness, and compatibility with mass spectrometry for impurity identification.
Experimental Protocols
The following are detailed, step-by-step methodologies for the purity assessment of this compound using a validated Ion-Suppression RP-HPLC method. The validation of this method should be performed in accordance with ICH Q2(R2) guidelines.[12][13][14]
Sample Preparation Workflow
Caption: Workflow for preparing the synthesized compound for HPLC analysis.
HPLC Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC grade).
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC grade).
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40-90% B
-
20-25 min: 90% B
-
25-26 min: 90-40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Rationale for Experimental Choices
-
C18 Column: The non-polar C18 stationary phase provides good retention for the relatively non-polar aromatic rings of the target compound and its likely impurities.
-
Trifluoroacetic Acid (TFA): At a concentration of 0.1%, TFA effectively lowers the mobile phase pH to around 2. This ensures that the carboxylic acid group of the analyte is protonated (non-ionized), leading to better retention and sharper peaks.[11]
-
Gradient Elution: The gradient from 40% to 90% acetonitrile allows for the elution of a wide range of compounds with varying polarities. Less polar impurities will be eluted at higher acetonitrile concentrations, while more polar impurities will elute earlier. This is crucial for separating all potential process-related impurities and degradation products.
-
Detection Wavelength (254 nm): The conjugated aromatic system of the thiophene and phenyl rings is expected to have a strong UV absorbance at this wavelength, providing good sensitivity for the main component and related impurities.
HPLC Analysis Workflow
Caption: Step-by-step process for HPLC analysis and data interpretation.
Data Presentation and Interpretation
The purity of the synthesized this compound is typically determined by area normalization, assuming that all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Chromatogram and Impurity Profile
A successful separation will show a sharp, well-defined main peak for this compound, with smaller peaks corresponding to any impurities. The retention times of potential impurities can be predicted based on their polarity.
| Compound | Structure | Expected Retention Time (min) | Rationale |
| 5-Bromothiophene-2-carboxylic acid | Thiophene with Br and COOH | Earlier than main peak | More polar due to the absence of the phenylthio group. |
| 4-(Methylthio)phenylboronic acid | Phenyl with SCH3 and B(OH)2 | Much earlier than main peak | Highly polar due to the boronic acid group. |
| This compound | Target Compound | ~15-20 | Main component with intermediate polarity. |
| Biphenyl derivative (homocoupling) | Two phenyl-SCH3 groups | Later than main peak | More non-polar than the target compound. |
| Sulfoxide derivative | Target with S=O group | Earlier than main peak | More polar due to the sulfoxide group. |
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the HPLC method must be validated according to ICH guidelines.[12][13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard and plotting the peak area against concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
A fully validated method provides a high degree of assurance that it is suitable for its intended purpose.[16]
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A well-developed and validated ion-suppression reversed-phase HPLC method provides a robust, reliable, and high-resolution approach for this purpose. By understanding the potential impurities and the principles behind the chosen analytical technique, researchers can confidently establish the purity of their synthesized compounds, thereby ensuring the integrity of their scientific work and contributing to the development of safe and effective medicines.
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SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
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Parfitt, F. J., & Smyth, M. R. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 311, 208-214. [Link]
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Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 53(5), 764-771. [Link]
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Patil, S., & Pande, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International, 35(10), 45-59. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Aryl-Thiophene Coupling
For researchers at the forefront of medicinal chemistry and materials science, the synthesis of aryl-thiophene motifs is a critical endeavor. These structures are integral to a vast array of pharmaceuticals, organic electronics, and advanced polymers. The palladium-catalyzed cross-coupling reaction stands as the most robust and versatile tool for forging these vital carbon-carbon and carbon-heteroatom bonds. However, the sheer diversity of available palladium catalysts can be daunting. The choice of catalyst is not merely a matter of preference; it is a critical parameter that dictates reaction efficiency, yield, substrate scope, and ultimately, project success.
This guide provides an in-depth comparison of the leading palladium catalyst systems for aryl-thiophene coupling. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions for your specific synthetic challenges. We will dissect the performance of different catalyst generations through the lens of the most prevalent coupling strategies: Suzuki-Miyaura, Direct C-H Arylation, and Buchwald-Hartwig Amination.
Pillar 1: The Mechanistic Blueprint of Palladium Catalysis
At its core, most palladium-catalyzed cross-coupling follows a well-established catalytic cycle. Understanding this fundamental pathway is paramount to troubleshooting reactions and rationally selecting the optimal catalyst system. The cycle generally consists of three key steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination.
The ligand, a molecule that binds to the palladium center, is arguably the most critical component of the catalyst system. Its electronic and steric properties directly modulate the efficiency of each step in the catalytic cycle. Electron-rich and sterically hindered ligands, for example, are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and broader substrate scope.[1][2]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Pillar 2: Comparative Efficacy in Key Transformations
The "best" catalyst is always context-dependent, varying with the specific coupling partners and desired outcome. Here, we compare catalyst performance across the three most powerful strategies for aryl-thiophene synthesis.
Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction, which couples an organoboron species (e.g., thiophene boronic acid) with an organohalide, is a cornerstone of C-C bond formation.[3] The choice of ligand is critical for success, especially with challenging substrates.[2][4]
Catalyst System Comparison: Suzuki-Miyaura Coupling
| Catalyst System | Key Ligand(s) | Typical Catalyst Loading | Advantages | Limitations |
| First Generation | PPh₃ (in Pd(PPh₃)₄) | 1-5 mol% | Readily available, inexpensive.[5] | Requires higher temperatures; limited scope for hindered or deactivated substrates.[6] |
| Buchwald Biaryl Phosphines | SPhos, XPhos | 0.1-2 mol% | Excellent for hindered substrates, room temperature reactions possible, broad scope.[1][7] | Higher cost, air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | 0.5-2 mol% | High thermal stability, strong σ-donors, effective for challenging substrates including aryl chlorides.[8] | Can be less effective for extremely hindered couplings compared to top-tier phosphines. |
Field Insights: For routine couplings of simple aryl bromides with thiophene boronic acids, Pd(PPh₃)₄ can be a cost-effective choice. However, for drug development applications involving complex, sterically demanding fragments or unreactive aryl chlorides, the investment in a Buchwald-type ligand like SPhos is almost always justified by the drastically improved yields and reliability.[7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with SPhos
This protocol provides a robust, self-validating system for the coupling of a bromothiophene with an arylboronic acid.
-
Reactor Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Reagent Addition: Add the 2-bromothiophene derivative (1.0 equiv) to the tube, followed by the solvent system (e.g., Toluene/H₂O 10:1, 0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Direct C-H Arylation: The Atom-Economic Frontier
Direct C-H arylation offers a more sustainable and efficient route by avoiding the pre-functionalization of the thiophene ring, thereby reducing step count and waste.[9] This transformation couples a thiophene directly with an aryl halide. Regioselectivity—controlling arylation at the C2 or C5 position—is the primary challenge.[9][10]
Catalyst System Comparison: Direct C-H Arylation
| Catalyst System | Key Features | Typical Catalyst Loading | Advantages | Common Challenges |
| Phosphine-Free (e.g., Pd(OAc)₂) | Simple palladium salt. | 1-5 mol% | Low cost, readily available.[11] | Often requires high temperatures, struggles with regioselectivity, potential for catalyst decomposition. |
| Palladium/Phosphine | Use of specific phosphine ligands. | 0.5-2 mol% | Improved activity and stability over phosphine-free systems.[12] | Regioselectivity can still be an issue without directing groups. |
| PEPPSI-Type NHC Catalysts | Pyridine-Enhanced Precatalyst. | 0.1-1 mol% | Excellent activity and stability, often provides high C5 selectivity for 2-substituted thiophenes.[13][14][15] | Higher initial cost, ligand synthesis can be complex. |
Field Insights: For direct arylation, PEPPSI-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) have emerged as a superior choice, demonstrating remarkable activity and often excellent regioselectivity.[14][16] The NHC ligand provides a robust, electron-rich environment for the palladium center, facilitating the crucial C-H activation step.[17] When facing a 3-substituted thiophene, achieving C5 selectivity is challenging; however, using a sterically hindered aryl bromide can effectively direct the arylation to the less-hindered C5 position even with a simple phosphine-free catalyst.[9]
Caption: A typical workflow for optimizing a Direct C-H Arylation reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
Crucial for many pharmaceutical scaffolds, the Buchwald-Hartwig amination creates a C-N bond between an amine and an aryl halide (e.g., a halothiophene).[18][19] The development of specialized biaryl phosphine ligands was a watershed moment for this transformation, enabling the coupling of even deactivated or sterically hindered partners.[20][21]
Catalyst System Comparison: Buchwald-Hartwig Amination on Thiophenes
| Catalyst System | Key Ligand(s) | Base | Advantages | Common Substrates |
| Biaryl Phosphines | Xantphos, BINAP | Cs₂CO₃, NaOtBu | Broad functional group tolerance, effective for deactivated aminothiophenes.[20][22] | Deactivated aryl chlorides can be challenging. |
| Buchwald Dialkylbiaryl Phosphines | RuPhos, BrettPhos | LiHMDS, K₃PO₄ | High activity for coupling a wide range of amines, including primary alkylamines.[21] | Cost of ligands. |
Field Insights: When coupling deactivated aminothiophenes, a system employing Pd(OAc)₂ with a ligand like Xantphos and a carbonate base is a highly effective and well-documented starting point.[20] The "bite angle" of bidentate ligands like Xantphos is critical for promoting the C-N reductive elimination step. For particularly challenging couplings, the more electron-rich and bulky dialkylbiarylphosphine ligands developed by the Buchwald group often provide superior results.[21]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.01 equiv), Xantphos (0.015 equiv), and Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add the halothiophene (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous, deoxygenated solvent such as dioxane or toluene (0.2 M).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup and Purification: After cooling, dilute the reaction with a suitable organic solvent, filter through a pad of celite, and concentrate the filtrate. Purify the residue via silica gel chromatography to yield the desired aryl-amino-thiophene product.
Pillar 3: Conclusion and Future Outlook
The selection of a palladium catalyst for aryl-thiophene coupling is a multi-faceted decision that balances cost, efficiency, and the specific demands of the substrates.
-
For Suzuki-Miyaura couplings , modern biaryl phosphine ligands like SPhos and XPhos offer the broadest applicability and highest success rates, especially for complex molecules used in drug discovery.[1]
-
For Direct C-H Arylation , PEPPSI-type NHC complexes represent the state-of-the-art, providing high activity and often solving the critical challenge of regioselectivity.[14]
-
For Buchwald-Hartwig Amination , ligands such as Xantphos and the specialized Buchwald dialkylbiaryl phosphines are indispensable for efficiently constructing the C-N bonds prevalent in pharmaceuticals.[20][21]
The field continues to evolve towards more sustainable and user-friendly catalytic systems. The development of catalysts that operate at lower loadings, in greener solvents, and at room temperature remains a primary goal. As our understanding of mechanistic nuances deepens, we can anticipate the arrival of next-generation catalysts with even greater efficacy and selectivity, further empowering chemists to construct the complex aryl-thiophene architectures of the future.
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Navigating the Maze: A Senior Application Scientist's Guide to Validating Small Molecule Hits
Byline: Your Name/Title, Senior Application Scientist
Introduction: From a Sea of Hits to the Shores of Viable Leads
High-throughput screening (HTS) is a cornerstone of modern drug discovery, capable of testing hundreds of thousands to millions of small molecules for their potential to modulate a biological target.[1][2] This initial surge of activity, however, yields a vast number of "hits," the majority of which will not progress to become viable drug candidates. The journey from a primary hit to a validated lead is a rigorous, multi-step process of elimination and characterization, designed to weed out false positives and enrich for compounds with genuine, on-target activity. This guide provides a comprehensive framework for the validation of small molecule hits, drawing from established best practices and field-proven insights to ensure that your precious resources are focused on the most promising chemical matter.
The challenge in the early hit selection phase is to effectively discard false-positive hits while simultaneously identifying the most active and specific compounds.[3] A well-designed validation cascade, therefore, is not merely a series of experiments but a self-validating system that builds confidence in a hit at each stage. This process requires a close collaboration between biologists and medicinal chemists to tailor the validation strategy to the specific target and screening assay.[4]
The Hit Validation Cascade: A Multi-pronged Approach to Confidence
The validation of a small molecule hit is not a single event but a carefully orchestrated sequence of assays, each designed to answer a specific question about the compound's activity and properties. The goal is to systematically eliminate compounds that are artifacts of the screening process and to characterize the true mechanism of action for the remaining, validated hits.[4]
Caption: The Hit Validation Cascade.
Phase 1: Initial Hit Confirmation and Triage
The immediate aftermath of a primary screen is focused on confirming the initial activity and eliminating obvious artifacts. This phase is critical for preventing wasted effort on compounds that are not genuinely active or possess undesirable properties.[4]
Dose-Response Relationship: Beyond a Single Point
Primary screens are typically conducted at a single compound concentration.[3] The first step in hit validation is to re-test the active compounds over a range of concentrations to generate a dose-response curve.[3] This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantify the compound's potency.[5]
Why this is crucial: A well-defined, sigmoidal dose-response curve provides confidence that the observed effect is real and related to the compound's concentration. Conversely, compounds with very steep or shallow curves, or those that plateau at less than 100% activity, may indicate non-specific mechanisms of action and should be treated with caution.[6][7]
Experimental Protocol: Generating a Dose-Response Curve
-
Compound Preparation: Prepare a serial dilution of the hit compound, typically in 8-12 concentrations, spanning a range that is expected to cover 0-100% activity.
-
Assay Execution: Perform the primary screening assay with the diluted compound series. Include appropriate controls (e.g., DMSO for vehicle control, a known inhibitor/activator for positive control).
-
Data Analysis: Plot the assay response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50/EC50, Hill slope, and maximal effect.[8]
Compound Integrity: Is It What You Think It Is?
The compounds in a screening library can degrade over time or may contain impurities. Therefore, it is essential to verify the identity and purity of the hit compounds.[9][10] This is typically done by purchasing a fresh, powdered sample of the compound and re-testing it in the primary assay.[6]
Why this is crucial: Impurities in the original screening sample can be responsible for the observed activity, leading to a false-positive hit.[9][10] Verifying the activity with a pure sample ensures that the compound of interest is indeed responsible for the biological effect.
Comparison of Purity Assessment Methods
| Method | Principle | Throughput | Information Provided |
| LC-MS | Separates compounds by chromatography and detects by mass spectrometry. | High | Purity and molecular weight confirmation. |
| qNMR | Quantitative Nuclear Magnetic Resonance provides information on structure and concentration.[11] | Medium | Absolute purity and structural confirmation. |
Unmasking the Imposters: Promiscuous Inhibitors and Aggregators
A significant source of false positives in HTS campaigns are promiscuous inhibitors, which act non-specifically on multiple targets.[4][12] Many of these compounds form colloidal aggregates in solution that can sequester and inhibit enzymes, leading to apparent but artifactual activity.[12][13][14]
Why this is crucial: Pursuing promiscuous inhibitors is a dead-end street in drug discovery. Identifying and eliminating these compounds early saves significant time and resources.[4]
Methods for Identifying Promiscuous Inhibitors:
-
Detergent Sensitivity: The activity of aggregate-based inhibitors is often sensitive to the presence of non-ionic detergents like Triton X-100. Re-running the assay with an increased detergent concentration can disrupt the aggregates and abolish the inhibitory effect.[4]
-
Enzyme Concentration Dependence: The IC50 of a true, stoichiometric inhibitor should be independent of the enzyme concentration under optimized assay conditions.[4] In contrast, the IC50 of an aggregator will often increase with higher enzyme concentrations.[4]
-
Counter-Screening: Testing the hit compound against unrelated targets can reveal a lack of selectivity, a hallmark of promiscuous inhibitors.[9]
-
Computational Flags: Many problematic compounds belong to known classes of Pan-Assay Interference Compounds (PAINS).[4] Computational filters can be used to flag these undesirable chemical scaffolds.[9]
Phase 2: On-Target Validation
Once a hit has been confirmed and triaged for common artifacts, the next critical step is to demonstrate that it directly engages the intended biological target.
Orthogonal Assays: A Different Perspective
An orthogonal assay measures the same biological outcome as the primary assay but uses a different detection method or principle.[3][6] This provides an independent confirmation of the compound's activity and helps to eliminate artifacts specific to the primary assay format.[3]
Why this is crucial: If a compound is active in two distinct assays that measure the same biological endpoint, it significantly increases the confidence that the observed activity is genuine. For example, if the primary assay used a fluorescence-based readout, an orthogonal assay might employ a luminescence or absorbance-based detection method.[3]
Caption: Orthogonal Assay Concept.
Biophysical Binding Assays: Proving Direct Engagement
While functional assays demonstrate that a compound has a biological effect, they do not directly prove that it binds to the target protein. Biophysical assays provide this crucial evidence by measuring the physical interaction between the compound and the target.[3]
Why this is crucial: Direct evidence of target binding is the gold standard for validating a hit.[4] It confirms the mechanism of action and provides a quantitative measure of the compound's affinity for the target.
Comparison of Common Biophysical Methods
| Method | Principle | Throughput | Information Provided |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Medium-High | Affinity (KD), kinetics (kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target in solution.[4][15] | Low | Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[15] |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding.[3][4] | High | Qualitative evidence of binding. |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the magnetic environment of atomic nuclei upon ligand binding.[2][3] | Low | Structural information on the binding site.[2] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon ligand binding.[2][4] | Medium | Affinity (KD). |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently attach the purified target protein to the surface of a sensor chip.
-
Binding Analysis: Flow a series of concentrations of the hit compound over the sensor surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Fit the binding data to a kinetic model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
Phase 3: Cellular and Functional Validation
A compound that binds to its target in a purified system must also be able to engage the target in a more complex biological environment and elicit the desired functional response.
Cell-Based Assays: Bridging the Gap to Physiology
Cell-based assays are essential for confirming that a compound can cross the cell membrane, engage its target in the cellular context, and produce a functional outcome.[1][3][16] These assays can measure target engagement directly (e.g., Cellular Thermal Shift Assay - CETSA) or assess downstream functional consequences of target modulation.[4]
Why this is crucial: Activity in a cellular setting is a critical step towards demonstrating potential therapeutic relevance. It provides insights into a compound's cell permeability and its ability to function in the presence of other cellular components.[16]
Selectivity Profiling: Avoiding Off-Target Effects
A good drug candidate should be selective for its intended target to minimize the risk of off-target side effects. Selectivity profiling involves testing the validated hit against a panel of related and unrelated targets.[9]
Why this is crucial: Early identification of off-target activities can help to prioritize compounds with a cleaner safety profile and guide medicinal chemistry efforts to improve selectivity.
Conclusion: A Foundation for Successful Lead Optimization
The validation of small molecule hits is a rigorous but essential process in drug discovery. By employing a multi-tiered approach that systematically addresses potential artifacts and confirms on-target activity, researchers can build a strong foundation for successful lead optimization. The principles and methods outlined in this guide provide a robust framework for navigating the complex journey from a primary screen to a validated hit series, ultimately increasing the probability of discovering novel therapeutics.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for a New Chemical Entity
Introduction: The Imperative of Cross-Validation in Drug Development
In the rigorous landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a foundation of robust analytical data. The integrity of this data is paramount, ensuring the safety, efficacy, and quality of the final drug product. Analytical methods, the workhorses of this data generation, must be meticulously validated to demonstrate their suitability for their intended purpose.[1][2] However, in the globalized and often collaborative environment of modern drug development, it is not uncommon for analytical testing to be performed across different laboratories, using varied equipment, or even by employing different analytical techniques over the lifecycle of a product.[3] This introduces a critical challenge: how do we ensure that the data generated in one setting is equivalent and comparable to data from another?
This is the core purpose of analytical method cross-validation . It is the formal process of verifying that a validated analytical method, when used under different circumstances, produces consistent, reliable, and accurate results.[4] These circumstances can include a transfer from a development lab to a quality control (QC) lab, comparison between a contract research organization (CRO) and a sponsor's lab, or even the comparison of two different analytical methods intended to measure the same analyte.[4][5]
A poorly executed or neglected cross-validation can lead to significant setbacks, including delayed product releases, costly retesting, and regulatory non-compliance.[6][7] This guide, written from the perspective of a seasoned application scientist, provides an in-depth, technical comparison of cross-validation strategies. It moves beyond a simple recitation of steps to explain the scientific rationale behind experimental design, helping researchers, scientists, and drug development professionals navigate this critical process with precision and confidence.
Pillar 1: Understanding the Landscape of Cross-Validation
Cross-validation is not a monolithic activity. The specific approach depends on the context and the reason for the comparison. It is crucial to distinguish it from initial method validation, which establishes that a method is suitable for its intended purpose in the first place.[6] Cross-validation, conversely, demonstrates the equivalency of two or more already validated methods or laboratories.[5]
The primary scenarios necessitating cross-validation include:
-
Method Transfer: Moving a validated analytical method from one laboratory (the transferring laboratory) to another (the receiving laboratory).[4][8] This is common when scaling up from research and development to manufacturing QC.
-
Multi-Site Studies: When clinical trial samples are analyzed at multiple laboratories, cross-validation is essential to ensure the data can be pooled and compared.[3][4]
-
Method Comparison: When a new analytical method is introduced to replace an existing one, or when data from different analytical techniques (e.g., HPLC vs. LC-MS/MS) need to be correlated.[9]
-
Regulatory Submissions: Regulatory bodies like the FDA and EMA require evidence of cross-validation when data from multiple sites or methods are included in a submission.[4][10]
The overarching goal is to establish a documented and statistically sound basis for the comparability of analytical results.[5]
Logical Framework for Cross-Validation
A successful cross-validation study is built upon a clear, predefined protocol. This protocol is a critical document that should be agreed upon by all participating parties before any experimental work begins.[8][11][12]
Caption: High-level workflow for a cross-validation study.
Pillar 2: Experimental Design and Key Methodologies
The heart of cross-validation lies in the direct comparison of results from the same set of well-characterized samples analyzed under the different conditions being evaluated. The choice of analytical technique will dictate the specifics of the experimental design, but the core principles remain the same. Here, we compare the cross-validation of two common analytical techniques for NCEs: High-Performance Liquid Chromatography (HPLC) for purity and assay, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical studies.
A. Cross-Validation of an HPLC Method for Assay and Impurities
HPLC is a cornerstone of pharmaceutical analysis, used to determine the potency (assay) and purity of an NCE. When transferring an HPLC method, the receiving laboratory must demonstrate its ability to reproduce the performance of the transferring laboratory.
Objective: To demonstrate the equivalence of an HPLC assay and impurity method between a Sending Unit (SU) and a Receiving Unit (RU).
1. Pre-Transfer Activities:
- Step 1.1: Information Transfer: The SU provides a comprehensive transfer package to the RU, including the validated analytical method, validation reports, standard operating procedures (SOPs), and historical data.[7]
- Step 1.2: RU Site Evaluation: The SU and RU jointly evaluate the RU's equipment, ensuring that instruments are of comparable performance.[7] Any differences in instrument models or manufacturers should be noted and assessed for potential risk.
- Step 1.3: Protocol Agreement: Both parties agree upon and sign a detailed transfer protocol outlining the experiments, samples, and acceptance criteria.[8][11]
2. Materials:
- Three batches of the NCE drug substance or product.
- Reference standard (well-characterized).
- Placebo (for drug product).
- Quality Control (QC) samples prepared by the SU at three concentrations (e.g., low, medium, high).
3. Experimental Procedure (Comparative Testing):
- Step 3.1: Sample Analysis: Both the SU and RU analyze the same three batches of the NCE and the QC samples in triplicate.
- Step 3.2: Data Recording: All results, including chromatograms, peak areas, and calculated concentrations, are meticulously documented.
4. Acceptance Criteria (based on ICH Q2(R1) principles):
- Assay: The mean result from the RU should be within ±2.0% of the mean result from the SU for each batch. The relative standard deviation (RSD) of the six results (three from SU, three from RU) should not exceed 3.0%.
- Impurities: For impurities at or above the quantitation limit (QL), the mean result from the RU should be within ±10.0% (or an appropriate, justified range) of the mean result from the SU.
-
Why three batches? Using multiple batches assesses the method's performance across the expected variability of the product, ensuring the method is robust.
-
Why comparative testing? This is the most common and robust approach, providing a direct comparison of the laboratories' performance on identical samples, minimizing ambiguity.[13]
-
Why predefined acceptance criteria? Setting criteria beforehand prevents bias in data interpretation and ensures the transfer is judged against a consistent standard based on the method's validated performance.[7][12] A common pitfall is setting arbitrary criteria that don't reflect the method's historical performance.[7]
Caption: Decision tree for handling cross-validation failures.
Common causes of failure include:
-
Differences in equipment or reagents: Even minor variations can have an impact. [7]* Ambiguities in the analytical procedure: The method must be described in sufficient detail to be reproduced by a competent analyst. [7]* Inadequate analyst training: The receiving unit's analysts must be thoroughly trained on the method. [11]* Sample handling and stability issues: Inconsistent sample storage or preparation can introduce variability.
The investigation must be documented, and the root cause identified before further action is taken. This may involve re-training, clarifying the method, or even method re-optimization followed by a repeat of the cross-validation exercise.
Conclusion: A Commitment to Data Integrity
Cross-validation of analytical data is a non-negotiable component of the quality system for any new chemical entity. It is a scientific and regulatory imperative that ensures the consistency and reliability of data throughout the drug development lifecycle. [4][6]By approaching cross-validation with a well-defined strategy, a deep understanding of the underlying scientific principles, and a commitment to rigorous execution, drug development professionals can build a solid foundation of trustworthy data. This, in turn, supports sound decision-making, ensures patient safety, and ultimately accelerates the path to bringing new, effective medicines to the market.
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The Evolving Landscape of Thiophene-2-Carboxamides: A Comparative Guide to Structure-Activity Relationships
The thiophene-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents.[1] Its inherent physicochemical properties, including the ability of the sulfur atom to engage in hydrogen bonding and the aromatic nature of the thiophene ring, make it a privileged structure for interacting with a diverse array of biological targets.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-2-carboxamide derivatives, drawing upon recent experimental data to offer researchers and drug development professionals a comprehensive overview of this critical pharmacophore. We will explore its application in oncology, infectious diseases, and kinase inhibition, detailing the subtle molecular modifications that dictate potency and selectivity.
I. Thiophene-2-Carboxamides as Anticancer Agents: Targeting Cellular Proliferation
The fight against cancer has seen a surge in the development of targeted therapies, and thiophene-2-carboxamides have emerged as a promising class of compounds.[3] Their anticancer activity often stems from the inhibition of crucial cellular machinery involved in cell division and signaling.
A. Tubulin Polymerization Inhibition: A Key Mechanism
A significant number of thiophene-2-carboxamide derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This mechanism is shared by clinically successful drugs like Combretastatin A-4 (CA-4). One study aimed to synthesize thiophene-2-carboxamide derivatives as biomimetics of CA-4.[4] The most active compounds, 2b and 2e , demonstrated potent activity against the Hep3B cancer cell line with IC50 values of 5.46 µM and 12.58 µM, respectively.[4] Molecular docking studies revealed that these compounds bind to the colchicine-binding site of tubulin, with the thiophene ring playing a critical role in the interaction profile through π-cationic interactions.[4]
The SAR of these CA-4 biomimetics highlights the importance of the substituents on the phenyl ring attached to the thiophene. The presence of electron-withdrawing groups, such as the 4-fluoro substituent in the more active compounds, appears to enhance the interaction with the binding pocket.[4]
B. Kinase Inhibition in Oncology
Protein kinases are pivotal regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[5] Thiophene-2-carboxamides have been successfully developed as inhibitors of various kinases implicated in tumor progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene-2-carboxamide derivatives have shown potent inhibitory activity against VEGFR-2. For instance, compounds from the PAN-90806 family were identified as potent VEGFR-2 inhibitors with nanomolar IC50 values, inducing apoptosis and disrupting redox homeostasis in cancer cells.[6] Fused thienopyrrole and pyrrolothienopyrimidine scaffolds have also been explored, leading to the identification of compounds 3b and 4c with potent dual inhibitory activity against VEGFR-2 and AKT.[5] Compound 4c exhibited an IC50 of 0.075 µM against VEGFR-2.[5]
The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in myeloproliferative neoplasms. A series of carboxamide-substituted thiophenes were developed as JAK2 inhibitors.[7] Through bioisosteric replacement of a urea substituent with a pyridyl ring and subsequent optimization to address metabolic stability, compounds with potent JAK2 inhibition and favorable pharmacokinetic profiles were identified.[7]
The general SAR for these kinase inhibitors often involves a specific substitution pattern on the thiophene ring and the carboxamide nitrogen. Aromatic or heteroaromatic substituents on the carboxamide nitrogen are frequently observed to engage in key interactions within the ATP-binding pocket of the kinase.
II. Antimicrobial Applications of Thiophene-2-Carboxamides
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene-2-carboxamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[8]
A. Antibacterial Activity
Novel thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial properties. In one study, derivatives with hydroxyl, methyl, and amino groups at the 3-position of the thiophene ring were investigated.[9] The amino-substituted derivatives, particularly compound 7b , showed the highest activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10] This suggests that the presence of a hydrogen bond-donating amino group at the 3-position is beneficial for antibacterial activity.
Furthermore, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as good antibacterial agents against extended-spectrum-β-lactamase (ESBL)-producing E. coli.[11] Compounds 4a and 4c from this series displayed the highest activity.[11]
B. Antifungal Activity
Certain thiophene-2-carboxamide derivatives have also exhibited antifungal properties. Thioureide derivatives of 2-thiophenecarboxylic acid have shown activity against Candida albicans.[12] The SAR for these compounds is still under extensive investigation, but the nature of the substituent on the thioureide nitrogen appears to be a key determinant of activity.
III. Thiophene-2-Carboxamides as Modulators of Other Key Biological Targets
The versatility of the thiophene-2-carboxamide scaffold extends beyond anticancer and antimicrobial applications.
A. c-Jun N-terminal Kinase (JNK) Inhibition
A series of thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[13] This dual-binding mechanism offers a novel approach to achieving potent and selective JNK inhibition.
B. Acetylcholinesterase (AChE) Inhibition
In the context of neurodegenerative diseases, thiophene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase. One derivative, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showed superior inhibition (60%) compared to the standard drug donepezil (40%).[14]
C. Sphingomyelin Synthase 2 (SMS2) Inhibition
A novel thiophene carboxamide derivative has been discovered as a highly potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), a potential target for the treatment of dry eye disease.[15]
IV. Comparative Data Summary
To facilitate a direct comparison of the performance of various thiophene-2-carboxamide derivatives, the following tables summarize their biological activities against different targets.
| Anticancer Activity | |||
| Compound | Target | Cell Line | Activity (IC50) |
| 2b | Tubulin | Hep3B | 5.46 µM[4] |
| 2e | Tubulin | Hep3B | 12.58 µM[4] |
| PAN-90806 family | VEGFR-2 | - | Nanomolar range[6] |
| 4c | VEGFR-2 / AKT | HepG2 / PC-3 | 0.075 µM (VEGFR-2)[5] |
| 3b | VEGFR-2 / AKT | HepG2 / PC-3 | 0.126 µM (VEGFR-2)[5] |
| Antimicrobial Activity | |||
| Compound | Organism | Activity | Reference |
| 7b | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity index | [9][10] |
| 4a, 4c | ESBL-producing E. coli | Highest activity in series | [11] |
| Thioureide derivatives | C. albicans | Antifungal activity | [12] |
V. Experimental Protocols
To ensure the reproducibility of the findings discussed, this section provides detailed methodologies for key experiments.
A. General Synthesis of Thiophene-2-Carboxamides
The synthesis of thiophene-2-carboxamide derivatives often involves the coupling of a substituted thiophene-2-carboxylic acid with a desired amine.[6][9]
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of the substituted thiophene-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, triethylamine). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: Add the desired amine to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove excess reagents. The crude product is then purified by column chromatography on silica gel to afford the desired thiophene-2-carboxamide.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[6]
B. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-2-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
C. Kinase Inhibition Assay
The inhibitory activity of thiophene-2-carboxamides against specific kinases can be determined using various in vitro assay formats, such as radiometric assays or fluorescence-based assays.
Step-by-Step Protocol (General):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled with ³²P or ³³P), and a buffer solution.
-
Inhibitor Addition: Add varying concentrations of the thiophene-2-carboxamide inhibitor to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid, EDTA).
-
Signal Detection: Detect the phosphorylated substrate. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity. In fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a fluorescent signal.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
VI. Visualizing Structure-Activity Relationships and Workflows
Diagrams generated using Graphviz can effectively illustrate key concepts and experimental workflows.
Caption: Key SAR determinants for anticancer thiophene-2-carboxamides.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
VII. Conclusion and Future Directions
The thiophene-2-carboxamide scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. Future research in this area will likely focus on the development of more potent and selective inhibitors through structure-based drug design and the exploration of novel biological targets. Furthermore, the use of advanced drug delivery systems, such as nanoparticles, holds promise for improving the pharmacokinetic properties and reducing the toxicity of these potent compounds, ultimately paving the way for their clinical translation.[16]
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A Senior Application Scientist's Guide to Orthogonal Methods for Confirming Small Molecule Target Engagement
The Imperative of Orthogonality in Target Validation
In drug discovery, confidence in a compound's mechanism of action is paramount.[2] An observed phenotypic response in a cell-based assay is not, on its own, sufficient evidence of on-target activity.[2] Therefore, employing a suite of orthogonal assays—methods that rely on different physical principles—is essential to unequivocally demonstrate direct binding of a small molecule to its intended protein target.[3] This multi-pronged approach minimizes the risk of artifacts and false positives, providing the rigorous validation required for confident decision-making.[3]
This guide will dissect and compare key methodologies, categorized by their fundamental approach: direct versus indirect measurement of target engagement. We will explore the underlying principles, provide detailed experimental workflows, and present comparative data to empower you to select the most appropriate combination of assays for your specific research question.
Direct Target Engagement: Measuring the Physical Interaction
Direct target engagement assays provide evidence of the physical interaction between a small molecule and its protein target. These methods are invaluable for confirming a direct binding mechanism and are often employed to validate hits from initial screens.[3][4]
Cellular Thermal Shift Assay (CETSA®): Monitoring Target Stabilization in a Native Environment
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that assesses target engagement in intact cells or cell lysates.[5][6] It operates on the principle that the binding of a ligand increases the thermal stability of its target protein.[6] This increased stability results in less protein denaturation and aggregation upon heating.[6]
CETSA is particularly valuable because it can be performed in a physiologically relevant context, using live cells, which accounts for factors like cell permeability and the presence of endogenous cofactors and binding partners.[2][7] This provides a more accurate assessment of target engagement under conditions that more closely mimic a biological system.[2]
The general workflow for a CETSA experiment involves treating cells with the compound of interest, followed by a heat shock.[8] The soluble protein fraction is then separated from the aggregated, denatured proteins and the amount of the target protein remaining in the soluble fraction is quantified.[5][8]
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: The general workflow for an affinity-based pull-down assay.
-
Cell Lysis: Prepare a native protein lysate from the cells of interest using a mild lysis buffer to maintain protein integrity. [9]2. Incubation with Kinobeads: Incubate the cell lysate with the kinobeads. [10]For competitive profiling, the lysate can be pre-incubated with a soluble version of the compound being tested before adding the kinobeads. [11]3. Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized inhibitors. [10]4. Elution: Elute the bound kinases from the beads, often by boiling in SDS-PAGE sample buffer or using a specific elution buffer.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [11]6. Data Analysis: Analyze the mass spectrometry data to identify the kinases that were pulled down by the kinobeads. In competitive binding experiments, a decrease in the amount of a specific kinase pulled down in the presence of the soluble compound indicates that the compound engages that kinase.
Photoaffinity Labeling (PAL): Covalently Capturing the Interaction
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule in a complex biological system. [12]This method involves a chemically modified version of the compound that incorporates a photoreactive group. [12][13]Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "trapping" the target protein. [12]
PAL provides a snapshot of the drug-target interaction in its native environment and can be used in living cells. [14]The formation of a covalent bond allows for stringent purification conditions, reducing the identification of non-specific binders.
The workflow for a PAL experiment includes treating cells with the photoaffinity probe, irradiating with UV light to induce covalent cross-linking, and then identifying the labeled proteins.
Diagram: Photoaffinity Labeling (PAL) Workflow
Caption: An overview of the photoaffinity labeling experimental workflow.
Biophysical Methods: Quantifying the Binding Affinity and Kinetics
A suite of biophysical techniques can provide quantitative information about the binding of a small molecule to its purified target protein. [15][16]These methods are invaluable for detailed characterization of the interaction, including affinity (KD), kinetics (kon, koff), and thermodynamics. [16][17]
-
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (the small molecule) binds to an immobilized protein. [17]This label-free technique provides real-time kinetic data. [15]* Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a small molecule to a protein in solution. [18]It is a label-free method that provides a complete thermodynamic profile of the interaction. [18]
Biophysical methods are the gold standard for quantifying the strength and kinetics of a drug-target interaction in a controlled, in vitro setting. [15]They are essential for establishing structure-activity relationships (SAR) and for lead optimization. [16]
Indirect Target Engagement: Measuring the Downstream Consequences
Indirect methods infer target engagement by measuring a downstream biological event that is a known consequence of modulating the target's activity. [19]These assays are crucial for linking target binding to a functional cellular response.
Target-Specific Functional Assays
These assays measure a specific biochemical or cellular event that is directly regulated by the target protein. For example, if the target is a kinase, an indirect assay could measure the phosphorylation of a known substrate. [4]
Functional assays provide a critical link between target engagement and the desired biological outcome. [20]They help to confirm that the compound not only binds to the target but also modulates its function in the intended manner.
Phenotypic Assays
Phenotypic assays measure a more global cellular response, such as changes in cell viability, morphology, or gene expression. [7][21]While these assays do not directly measure target binding, they can provide valuable information about the compound's overall cellular activity and can be used to confirm that the observed phenotype is consistent with the known function of the target. [22]
Comparison of Orthogonal Target Engagement Methods
The following table provides a comparative overview of the key features of the discussed target engagement methods.
| Method | Principle | System | Measures | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization | Intact cells, cell lysates, tissues | Target stabilization (ΔTagg) | Physiologically relevant; no compound modification needed | Not all binding events cause a thermal shift; lower throughput for WB detection |
| Affinity Pull-Down | Immobilized ligand captures binding partners | Cell lysates | Direct binding partners | Can identify unknown targets; amenable to proteomics | Requires compound immobilization which may alter binding; potential for non-specific binders |
| Photoaffinity Labeling | UV-induced covalent cross-linking | Intact cells, in vitro | Covalently bound proteins | Can be used in living systems; stable covalent bond | Requires synthesis of a photoaffinity probe; potential for off-target labeling |
| SPR | Change in refractive index upon binding | Purified protein | Binding affinity (KD), kinetics (kon, koff) | Real-time, label-free, provides kinetic data | Requires protein immobilization; may not be suitable for all proteins |
| ITC | Heat change upon binding | Purified protein | Binding affinity (KD), stoichiometry, thermodynamics | Label-free, in-solution measurement; provides thermodynamic data | Requires larger amounts of protein and compound; lower throughput |
| Functional Assays | Measurement of downstream biological activity | Cells, cell lysates | Target activity modulation | Links binding to function; can be high-throughput | Indirect measure of engagement; requires a known downstream readout |
| Phenotypic Assays | Measurement of a global cellular response | Cells | Cellular phenotype | High-throughput; assesses overall cellular effect | Indirect; target deconvolution can be challenging |
Conclusion: A Multi-Faceted Approach to Target Validation
Confirming small molecule target engagement is a cornerstone of modern drug discovery. [2]No single method is sufficient to provide the level of confidence required to progress a compound through the development pipeline. By employing a carefully selected combination of orthogonal assays, researchers can build a compelling and robust data package that validates the intended mechanism of action. This integrated approach, which combines direct evidence of binding with functional and phenotypic readouts, is essential for de-risking drug candidates and ultimately increasing the probability of clinical success. [2][19]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
As a novel compound likely utilized in targeted drug discovery and materials science, 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid (CAS No. 870703-97-2) requires a handling protocol that is both robust and rooted in a deep understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our aim is to empower researchers with the knowledge to create a self-validating system of safety in their laboratory.
Immediate Safety Profile & Hazard Assessment
At its core, this compound is a solid substance with a melting point of 220-224 °C.[1] The primary known hazards associated with this compound are acute oral toxicity and the potential for long-lasting harmful effects on aquatic life.[1] The GHS classification includes the signal word "Warning" and the hazard statements H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life).[1]
The presence of a thiophene ring and a methylthio group suggests that, like many organosulfur compounds, it warrants careful handling to avoid ingestion, inhalation of dust, and skin or eye contact. While specific data on skin and respiratory irritation is not available for this exact compound, related thiophenecarboxylic acid derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious approach is mandated.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye & Face Protection | Respiratory Protection | Body Protection |
| Weighing & Transfer (Solid) | Double-gloving with nitrile gloves. | Chemical splash goggles and a face shield. | A NIOSH-approved N95 respirator is required.[1] | A flame-resistant lab coat, fully fastened. |
| Dissolution & Solution Handling | Nitrile gloves. | Chemical splash goggles. | Work within a certified chemical fume hood. | A flame-resistant lab coat, fully fastened. |
| Reaction Workup & Purification | Nitrile gloves (consider thicker gauge for solvents). | Chemical splash goggles and a face shield. | Work within a certified chemical fume hood. | A chemical-resistant apron over a lab coat. |
| Waste Disposal | Double-gloving with nitrile gloves. | Chemical splash goggles. | Work within a certified chemical fume hood. | A flame-resistant lab coat, fully fastened. |
Procedural Guidance: A Step-by-Step Approach to Safety
Engineering Controls: The First Line of Defense
All operations involving the solid form of this compound, especially weighing and transfer, must be conducted within a certified chemical fume hood to control the potential for dust inhalation.[5] For solution-based work, the fume hood remains the primary engineering control to prevent exposure to any aerosols or vapors that may be generated.
Donning and Doffing PPE: A Critical Workflow
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat and Apron: Put on your lab coat and a chemical-resistant apron if necessary.
-
Respirator: If required, perform a fit check on your N95 respirator.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if there is a splash risk.[6]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don a second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Lab Coat and Apron: Remove your lab coat and apron, turning them inside out as you do so.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: Remove your respirator.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Environmental Responsibility
Due to its classification as hazardous to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][2]
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
-
ChemWhat. 5-(Methylthio)-4-phenyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid methyl ester CAS#: 947598-69-8. [Link]
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MDPI. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. [Link]
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PMC. Organosulfur compounds from alliaceae in the prevention of human pathologies. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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ResearchGate. Antioxidant activity of some organosulfur compounds in vitro. [Link]
-
Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. [Link]
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Wikipedia. Hydrogen sulfide. [Link]
-
PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
PubMed. Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
-
PubChem. 5-Acetylthiophene-2-carboxylic acid. [Link]
-
ResearchGate. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
Provista. Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
Sources
- 1. 5- 4-(Methylthio)phenyl thiophene-2-carboxylic acid 97 870703-97-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | C9H7NO2S2 | CID 614467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
